molecular formula C8H9NO4S B8718465 2-methyl-4-sulfamoylbenzoic acid

2-methyl-4-sulfamoylbenzoic acid

Cat. No.: B8718465
M. Wt: 215.23 g/mol
InChI Key: ZDNPPLMXXTWJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-sulfamoylbenzoic acid is a chemical building block that integrates the benzoic acid and sulfonamide pharmacophores, making it a valuable scaffold in modern medicinal chemistry for the synthesis of novel bioactive molecules. The sulfonamide functional group is a cornerstone in drug design, known for its ability to mimic biological structures and participate in key hydrogen bonding interactions with enzyme active sites. This moiety has been central to pharmaceuticals since the discovery of Prontosil and is found in a diverse array of drugs with applications including antiviral, anticancer, anti-inflammatory, and diuretic agents . Similarly, the benzoic acid scaffold is a fundamental component in many bioactive compounds, with its carboxylic acid group enabling critical interactions with biological targets . Specifically, N-substituted sulfamoylbenzoic acid derivatives have been identified as promising inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade responsible for inflammatory processes . Inhibiting cPLA2α simultaneously blocks the production of both prostaglandins and leukotrienes, offering a potential therapeutic strategy for inflammatory conditions that surpasses the effect of common COX inhibitors like ibuprofen . Research into analogous 4-sulfamoylbenzoic acid structures shows this scaffold is also being explored for its potential as a carbonic anhydrase inhibitor, relevant for conditions like glaucoma, and as an agonist for Lysophosphatidic Acid (LPA) receptors, which may confer cytoprotective effects . The addition of the methyl group at the 2-position on the benzoic acid ring can influence the compound's steric and electronic properties, offering a handle for fine-tuning physicochemical parameters and target selectivity in drug discovery programs. Researchers can utilize this compound as a versatile intermediate for further derivatization, such as in the synthesis of complex heterocyclic systems. Store this product in a cool, dry, and well-ventilated environment, with the container tightly closed. 2-Methyl-4-sulfamoylbenzoic acid is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methyl-4-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

ZDNPPLMXXTWJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Methyl-4-Sulfamoylbenzoic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Within this class, the 2-methyl-4-sulfamoylbenzoic acid scaffold has emerged as a particularly valuable and versatile framework for the design of novel therapeutic agents. Its unique structural and electronic properties allow for targeted interactions with a variety of biological targets, leading to the development of drugs with diverse pharmacological activities. This guide provides a comprehensive technical overview of the 2-methyl-4-sulfamoylbenzoic acid core, from its fundamental synthesis to its application in the development of clinically significant drugs. We will delve into the structure-activity relationships that govern its biological effects and provide detailed experimental protocols for its synthesis and derivatization.

The Sulfonamide Scaffold: A Foundation of Therapeutic Versatility

Sulfonamides have a rich history in drug discovery, dating back to the discovery of the antibacterial effects of Prontosil in the 1930s.[3] Since then, this functional group has been incorporated into drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders.[1][3] The success of sulfonamides as a "privileged scaffold" can be attributed to several key factors:

  • Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward and cost-effective, allowing for the creation of large and diverse chemical libraries for screening.[4][5]

  • Structural Diversity: The sulfonamide group can be readily modified, enabling fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates.[4]

  • Broad Biological Activity: Sulfonamide-containing molecules have demonstrated a wide range of biological activities, acting as inhibitors of enzymes such as carbonic anhydrases and proteases, as well as modulators of ion channels and receptors.[1][3]

Synthesis and Characterization of 2-Methyl-4-Sulfamoylbenzoic Acid

The synthesis of the 2-methyl-4-sulfamoylbenzoic acid core is a critical first step in the development of drugs based on this scaffold. A common and efficient synthetic route is outlined below.

Synthetic Protocol: A Step-by-Step Guide

A generalized synthetic approach to N-substituted 4-sulfamoylbenzoic acid derivatives involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine, followed by ester hydrolysis.[6]

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

This initial step involves the reaction of 2-methylbenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Reagents and Materials:

    • 2-Methylbenzoic acid

    • Chlorosulfonic acid

    • Thionyl chloride (optional, as a catalyst)

    • Anhydrous reaction vessel

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, carefully add 2-methylbenzoic acid.

    • Cool the flask in an ice bath.

    • Slowly add an excess of chlorosulfonic acid dropwise with constant stirring. A catalytic amount of thionyl chloride can be added to facilitate the reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 2-methyl-4-(chlorosulfonyl)benzoic acid.

Step 2: Amination of 2-Methyl-4-(chlorosulfonyl)benzoic Acid

The sulfonyl chloride is then reacted with ammonia or an appropriate amine to form the sulfonamide.

  • Reagents and Materials:

    • 2-Methyl-4-(chlorosulfonyl)benzoic acid

    • Ammonia solution (or desired amine)

    • Suitable solvent (e.g., dioxane, THF)

    • Stirring apparatus

  • Procedure:

    • Dissolve 2-methyl-4-(chlorosulfonyl)benzoic acid in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonia solution (or the desired amine) with vigorous stirring.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 2-methyl-4-sulfamoylbenzoic acid.

    • Filter the product, wash with water, and recrystallize from a suitable solvent to obtain the purified product.

Characterization

The synthesized 2-methyl-4-sulfamoylbenzoic acid should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂NH₂, -COOH, C-H).

The 2-Methyl-4-Sulfamoylbenzoic Acid Scaffold in Action: Case Studies

The versatility of the 2-methyl-4-sulfamoylbenzoic acid scaffold is best illustrated through its incorporation into successful drug molecules.

Torsemide: A Potent Loop Diuretic

Torsemide is a high-ceiling loop diuretic used in the treatment of edema associated with heart failure, renal disease, and liver disease, as well as hypertension.[7][8]

Mechanism of Action: Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[9][10] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[10]

Structure-Activity Relationship (SAR): The 2-methyl-4-sulfamoylbenzoic acid core is crucial for the diuretic activity of torsemide. Key structural features and their impact on activity are summarized in the table below.[11]

PositionSubstituentImportance for Activity
1Carboxylic acidEssential for diuretic activity.[11]
2Methyl groupInfluences the molecule's lipophilicity and binding affinity.[12][13]
4Sulfamoyl groupEssential for binding to the Na+/K+/2Cl- cotransporter.[11]
Amine substituentVariesThe nature of the substituent on the amino group can be modified to optimize diuretic potency and duration of action.[14]

Workflow for Torsemide Synthesis:

G start 2-Methylbenzoic Acid step1 Chlorosulfonation start->step1 intermediate1 2-Methyl-4-(chlorosulfonyl)benzoic Acid step1->intermediate1 step2 Amination with Isopropylamine intermediate1->step2 intermediate2 N-Isopropyl-2-methyl-4-sulfamoylbenzoic Acid step2->intermediate2 step3 Reaction with 3-picolylamine intermediate2->step3 end Torsemide step3->end

Caption: Synthetic pathway for Torsemide.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-known zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs).[15] Dysregulation of CA isoforms is implicated in various diseases, including glaucoma and cancer.[15][16]

Derivatives of 2-methyl-4-sulfamoylbenzoic acid have been explored as potent and selective inhibitors of various CA isoforms.[16][17] The benzoic acid moiety allows for the introduction of various substituents to achieve isoform selectivity.

Mechanism of Inhibition: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity.[15]

Logical Relationship for CA Inhibitor Design:

G scaffold 2-Methyl-4-Sulfamoyl- benzoic Acid Scaffold sulfonamide Sulfonamide Group (Zinc Binding) scaffold->sulfonamide benzoic_acid Benzoic Acid Moiety (Selectivity Tuning) scaffold->benzoic_acid target Carbonic Anhydrase Active Site (Zn2+) sulfonamide->target Coordinates to benzoic_acid->target Interacts with periphery inhibition Enzyme Inhibition target->inhibition

Sources

Introduction: The Privileged Role of the Sulfamoylbenzoic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Sulfamoylbenzoic Acid Intermediates

The sulfamoylbenzoic acid motif has established itself as a "privileged structure" in medicinal chemistry, a testament to its versatile and potent interactions with a wide array of biological targets.[1] This scaffold, characterized by a benzoic acid core bearing a sulfonamide group, is a cornerstone in the development of numerous therapeutic agents. Its unique physicochemical properties enable it to serve as a pharmacophore in drugs ranging from diuretics like furosemide to antipsychotics such as sulpiride, and even selective receptor agonists.[2] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the carboxylic acid group provides a key site for interaction with biological receptors or for further chemical modification. This guide offers a comprehensive exploration of the primary and alternative synthetic pathways to these crucial intermediates, providing field-proven insights and detailed protocols for researchers and drug development professionals.

The Principal Synthetic Route: A Two-Stage Approach

The most established and widely adopted method for synthesizing sulfamoylbenzoic acid intermediates is a two-step process: the electrophilic chlorosulfonation of a substituted benzoic acid, followed by amination of the resulting sulfonyl chloride.[1][2] This pathway, while traditional, is robust and adaptable, allowing for the generation of a diverse library of compounds.

Stage 1: Chlorosulfonation via Electrophilic Aromatic Substitution

The introduction of the sulfonyl chloride group onto the aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[3] This reaction is foundational to the synthesis of many sulfonamide-based drugs.

Causality Behind Experimental Choices: The Mechanism and Reagents

The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H). It serves a dual role as both the solvent and the source of the electrophile.[3] The highly electrophilic species, the sulfonyl chloride cation (SO₂Cl⁺), is generated through the auto-protolysis of chlorosulfonic acid.[3] The electron-rich π-system of the benzoic acid ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] Subsequent deprotonation re-establishes aromaticity and yields the desired arylsulfonyl chloride.

The regioselectivity of this reaction is dictated by the existing substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group.[3] Therefore, direct chlorosulfonation of benzoic acid would be expected to yield the meta-substituted product. However, in the synthesis of many pharmaceutical intermediates, such as those for furosemide, the starting material is often a pre-substituted benzoic acid (e.g., 2,4-dichlorobenzoic acid), where the positions of the existing halogen atoms direct the incoming chlorosulfonyl group to a specific position.[4][5]

Experimental Protocol: Synthesis of 4-Chloro-5-sulfamoyl-anthranilic Acid Intermediate Precursor

The following protocol is adapted from the synthesis of furosemide intermediates and illustrates the chlorosulfonation of a substituted benzoic acid.[4][5]

  • Reaction Setup: In a flask equipped for photochemical chlorination, 4-chloro-2-fluoro-toluene is treated with gaseous chlorine to produce 4-chloro-2-fluoro-benzotrichloride.[5]

  • Chlorosulfonylation: The resulting 4-chloro-2-fluoro-benzotrichloride is then reacted with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the benzotrichloride derivative should be at least 4:1. The reaction can be catalyzed by the presence of sulfuric acid.[5]

  • Reaction Conditions: The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

  • Work-up: After the reaction is complete, the mixture is cautiously poured onto crushed ice. The resulting precipitate, the sulfonyl chloride intermediate, is collected by filtration and washed with water.[3][6]

Trustworthiness and Self-Validation: Challenges and Optimization

  • Hazardous Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water.[2] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, and all glassware must be scrupulously dried.

  • Regiocontrol: As mentioned, the directing effects of existing substituents are crucial. In cases where multiple isomers can be formed, careful optimization of reaction temperature and time may be necessary to favor the desired product. In some cases, alternative starting materials may be required to achieve the correct substitution pattern.[3]

  • Work-up: The quenching of the reaction mixture with ice must be done slowly and with vigorous stirring to manage the exothermic reaction and prevent the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_intermediate Intermediate Product Benzoic Acid Derivative Benzoic Acid Derivative Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Benzoic Acid Derivative->Electrophilic Aromatic Substitution π-electron attack Chlorosulfonic Acid (ClSO3H) Chlorosulfonic Acid (ClSO3H) Chlorosulfonic Acid (ClSO3H)->Electrophilic Aromatic Substitution Generates SO2Cl+ electrophile Arylsulfonyl Chloride Arylsulfonyl Chloride Electrophilic Aromatic Substitution->Arylsulfonyl Chloride Deprotonation

Stage 2: Amination to Form the Sulfonamide

The second stage of the synthesis involves the reaction of the newly formed arylsulfonyl chloride with ammonia or a primary/secondary amine to yield the sulfonamide.[7] This is a robust and widely used method for creating the sulfonamide functional group, a key component of many pharmaceuticals.[7]

Causality Behind Experimental Choices: The Mechanism and Reagents

The reactivity of the sulfonyl chloride is centered on the highly electrophilic sulfur atom.[7] Nucleophiles, such as ammonia or amines, readily attack this sulfur atom. The reaction proceeds via a nucleophilic substitution pathway, likely through a stepwise addition-elimination mechanism or a concerted Sₙ2-like process, depending on the specific reactants and conditions.[7][8] The chloride ion is an excellent leaving group, facilitating the reaction. A base, such as pyridine, triethylamine, or even an excess of the amine reactant, is typically required to neutralize the hydrochloric acid byproduct that is formed.[7]

Experimental Protocol: General Amination of an Arylsulfonyl Chloride

This protocol provides a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride.[8][9]

  • Reaction Setup: The arylsulfonyl chloride intermediate is dissolved or suspended in a suitable solvent, such as an aqueous medium or an organic solvent.[1]

  • Addition of Amine: An aqueous solution of ammonia or the desired primary/secondary amine is added to the flask.[8] For less reactive amines, an organic solvent like pyridine can be used, which also acts as the base.[7]

  • Reaction Conditions: The reaction mixture is stirred, often with gentle heating, for a period ranging from minutes to several hours, depending on the reactivity of the amine and the sulfonyl chloride.[8]

  • Work-up and Isolation: The reaction mixture is cooled, and if the product precipitates, it is isolated by vacuum filtration.[8] If the product is soluble, the pH is adjusted to precipitate the sulfonamide.[8] The crude product is then washed with water to remove any remaining salts.

  • Purification: The crude sulfamoylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Trustworthiness and Self-Validation: Challenges and Optimization

  • Reactivity of the Amine: The choice of amine and reaction conditions is critical. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

  • Side Reactions: If the starting benzoic acid derivative also contains other reactive functional groups, these may need to be protected prior to the amination step to prevent unwanted side reactions.

  • Purification: The isolation of polar products can sometimes be challenging. Careful pH adjustment during the work-up is crucial to ensure complete precipitation of the product.[10]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Arylsulfonyl Chloride Arylsulfonyl Chloride Nucleophilic Substitution Nucleophilic Substitution Arylsulfonyl Chloride->Nucleophilic Substitution Amine (R-NH2) / Ammonia (NH3) Amine (R-NH2) / Ammonia (NH3) Amine (R-NH2) / Ammonia (NH3)->Nucleophilic Substitution Nucleophilic attack on Sulfur Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Nucleophilic Substitution Neutralizes HCl byproduct Sulfamoylbenzoic Acid Sulfamoylbenzoic Acid Nucleophilic Substitution->Sulfamoylbenzoic Acid Formation of S-N bond

Alternative Synthetic Strategies

While the chlorosulfonation-amination sequence is the workhorse for synthesizing sulfamoylbenzoic acids, alternative routes have been developed, often to address specific challenges or to access particular substitution patterns.

Synthesis from Toluene Derivatives

An alternative strategy involves starting with a substituted toluene rather than a benzoic acid. This route typically involves:

  • Sulfonation of Toluene: Introduction of a sulfonic acid group onto the toluene ring.

  • Oxidation: Oxidation of the methyl group to a carboxylic acid.

  • Conversion to Sulfonyl Chloride: Transformation of the sulfonic acid into a sulfonyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride.

  • Amination: The final step is the amination of the sulfonyl chloride as described previously.[11]

This multi-step approach can be advantageous for achieving specific substitution patterns that are not easily accessible through the direct chlorosulfonation of a benzoic acid.[11]

Modern Decarboxylative Approaches

More recent research has explored novel methods that bypass the traditional multi-step sequences. For instance, a copper-catalyzed aromatic decarboxylative halosulfonylation has been reported, which allows for the conversion of aromatic carboxylic acids directly to sulfonyl chlorides.[12] This can then be followed by a one-pot amination to generate the sulfonamide.[12] Such methods hold promise for improving the efficiency and environmental footprint of sulfamoylbenzoic acid synthesis, although they may not yet be as widely implemented on an industrial scale.

Data Summary: A Comparative Overview

The efficiency of the synthesis of sulfamoylbenzoic acid intermediates can vary significantly depending on the starting materials and reaction conditions. The following table provides a summary of yields reported for key steps in the synthesis of a sulpiride intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate, starting from salicylic acid.[13]

Reaction StepStarting MaterialProductOptimized Yield (%)
Etherification Salicylic Acid2-Methoxybenzoic acid92.6%
Chlorosulfonation 2-Methoxybenzoic acid2-Methoxy-5-chlorosulfonylbenzoic acid95.7%
Amination 2-Methoxy-5-chlorosulfonylbenzoic acid2-Methoxy-5-aminosulfonylbenzoic acid75.8%
Esterification 2-Methoxy-5-aminosulfonylbenzoic acidMethyl 2-methoxy-5-aminosulfonyl benzoate97.4%
Overall Yield Salicylic AcidMethyl 2-methoxy-5-aminosulfonyl benzoate63.7%

Table adapted from process optimization data for a sulpiride intermediate.[13]

Conclusion

The synthesis of sulfamoylbenzoic acid intermediates is a critical process in the development of a wide range of pharmaceuticals. The traditional and most common pathway, involving the chlorosulfonation of benzoic acid derivatives followed by amination, remains a reliable and versatile method. Understanding the mechanisms, optimizing reaction conditions, and being aware of the potential challenges are key to successfully implementing these syntheses. As the field of organic synthesis continues to evolve, newer, more efficient, and sustainable methods, such as decarboxylative strategies, are emerging and may offer significant advantages in the future. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of these vital chemical building blocks.

References

  • Google Patents.
  • Google Patents.
  • Amination of the p-acetaminobenzene sulfonyl chloride. Lab.9. [Link]

  • Google Patents.
  • ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubChem. Process for the preparation of furosemide - Patent US-5739361-A. [Link]

  • PubChem. Process for the preparation of furosemide - Patent WO-9612714-A1. [Link]

  • PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]

  • PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Google Patents.
  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • PubMed. Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. [Link]

  • Google Patents.
  • MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Scribd. Benzoic Acid and Derivatives. [Link]

  • Organic Syntheses Procedure. ACID AMMONIUM o-SULFOBENZOATE. [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Technical Guide: 2-Methyl-4-Sulfamoylbenzoic Acid in Carbonic Anhydrase Inhibition

[1]

Executive Summary

This technical guide analyzes the physicochemical and pharmacological profile of 2-methyl-4-sulfamoylbenzoic acid (CAS: 860752-46-1), a specialized structural fragment used in the design of Carbonic Anhydrase (CA) inhibitors.[1] Unlike broad-spectrum sulfonamides, this compound serves as a critical "anchor" motif in Fragment-Based Drug Design (FBDD).[1] Its unique substitution pattern—combining a zinc-binding sulfonamide, a hydrophilic carboxylate tail, and a sterically restricting ortho-methyl group—makes it a high-value scaffold for developing isoform-selective inhibitors (specifically targeting hCA II and tumor-associated hCA IX) and for biotechnological applications such as peptide sequencing tags.[1]

Chemical Profile & Structural Logic

Molecular Identity
  • IUPAC Name: 2-methyl-4-sulfamoylbenzoic acid[1][2][3][4]

  • CAS Number: 860752-46-1[1][2][3][5]

  • Molecular Formula: C₈H₉NO₄S[1][2]

  • Molecular Weight: 215.23 g/mol [1][2]

  • Core Scaffold: Benzoic acid with para-sulfonamide functionality.[1]

Structural Activity Relationship (SAR)

The efficacy of this molecule stems from its tripartite structure, which maps directly to the active site of

  • The Zinc-Binding Group (ZBG): The C4-sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is the "warhead." In its deprotonated state (
    
    
    ), it coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[6]
  • The Hydrophilic Tail: The C1-carboxylic acid (

    
    ) confers water solubility and interacts with the hydrophilic half of the CA active site entrance. This is critical for directing the inhibitor's orientation.
    
  • The Ortho-Methyl "Lock": The C2-methyl group is the differentiating feature.[1] Located ortho to the carboxylic acid, it introduces steric strain that restricts the rotation of the phenyl ring relative to the carboxylate. This "conformation locking" can enhance binding entropy by pre-organizing the ligand, or it can be exploited to clash with residues in off-target isoforms, thereby improving selectivity.

Mechanism of Action

Binding Kinetics

The inhibition follows a classical competitive mechanism. The sulfonamide nitrogen acts as a nucleophile, coordinating to the Zn(II) ion in a distorted tetrahedral geometry.

  • Primary Interaction: The sulfonamide nitrogen forms a coordination bond with Zn(II).[6]

  • Gatekeeper Interaction: The sulfonamide oxygen and hydrogen atoms engage in a hydrogen-bond network with Thr199 and Glu106 .[1] This interaction is non-negotiable for high-affinity binding in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CAs.
    
  • Secondary Interactions: The phenyl ring undergoes

    
    -stacking or hydrophobic interactions with the hydrophobic pocket (residues Val121, Leu198, Trp209 in hCA II). The 2-methyl group probes the steric tolerance of the "hydrophilic face" near the active site entrance.
    
Pathway Visualization

The following diagram illustrates the binding logic and the resulting inhibition of the catalytic hydration of CO2.

CA_Inhibition_MechanismSubstrateCO2 + H2OComplex_NativeEnzyme-Substrate ComplexSubstrate->Complex_Native CatalysisEnzymeCarbonic Anhydrase (Zn2+)Enzyme->Complex_Native CatalysisBindingZn(II) Coordination(Displacement of H2O)Enzyme->Binding TargetProductHCO3- + H+Complex_Native->Product k_catInhibitor2-methyl-4-sulfamoylbenzoic acid(Deprotonated Sulfonamide)Inhibitor->Binding Entry to Active SiteInhibited_ComplexStable Enzyme-Inhibitor Adduct(Dead-End Complex)Binding->Inhibited_Complex H-bond w/ Thr199Inhibited_Complex->Complex_Native Blocked

Caption: Mechanistic pathway of competitive inhibition. The inhibitor displaces the catalytic zinc-bound water, preventing CO2 hydration.[6]

Experimental Protocols

Synthesis of 2-Methyl-4-Sulfamoylbenzoic Acid

Rationale: Direct chlorosulfonation of benzoic acids is difficult due to the deactivating nature of the carboxyl group. The most reliable, high-purity route utilizes the Meerwein Sulfonation of the corresponding aniline.

Reagents:

  • 4-Amino-2-methylbenzoic acid (Starting Material)[1]

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Sulfur Dioxide (

    
    ) saturated in Acetic Acid
    
  • Copper(II) Chloride (

    
    )
    
  • Aqueous Ammonia (

    
    )
    

Workflow:

  • Diazotization:

    • Dissolve 4-amino-2-methylbenzoic acid (10 mmol) in 15% HCl at 0°C.

    • Add

      
       (11 mmol) dropwise, maintaining temperature < 5°C.
      
    • Checkpoint: Solution must remain clear (diazonium salt formation).

  • Sulfonyl Chloride Formation (Meerwein Reaction):

    • Prepare a saturated solution of

      
       in glacial acetic acid containing catalytic 
      
      
      .
    • Add the cold diazonium solution to the

      
       mixture.
      
    • Stir until nitrogen evolution ceases.

    • Result: 3-methyl-4-carboxybenzenesulfonyl chloride (intermediate).[1]

  • Amidation:

    • Pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

    • Collect solid or extract with ethyl acetate.[7]

    • Treat immediately with excess aqueous ammonia (25%) at 0°C.

    • Acidify with HCl to pH 2 to precipitate the final product.

  • Purification:

    • Recrystallize from water/ethanol.

    • Validation: ESI-MS (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       214 [M-H]⁻); ¹H NMR (DMSO-
      
      
      ) to confirm methyl peak (~2.6 ppm) and sulfonamide singlet.
Stopped-Flow CO2 Hydration Assay

Rationale: This is the gold standard for measuring CA kinetics (

Materials:

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Substrate:

    
    -saturated water.
    

Protocol:

  • Preparation: Incubate CA isozyme (e.g., hCA II, concentration ~10 nM) with varying concentrations of 2-methyl-4-sulfamoylbenzoic acid (0.1 nM – 1 µM) for 15 minutes at room temperature.

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition from red to yellow as pH drops due to carbonic acid production).

  • Analysis: Fit the initial velocity curves to the Michaelis-Menten equation to determine

    
    . Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    

Applications in Drug Development

Fragment-Based Drug Design (FBDD)

2-methyl-4-sulfamoylbenzoic acid is an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency.[1]

  • Strategy: Use the carboxylate group to attach variable "tails" (amides, esters) via combinatorial chemistry.

  • Goal: Extend the molecule towards the "selective pocket" (residues 131, 132, 135) to differentiate between the ubiquitous hCA II (cytosolic) and the tumor-associated hCA IX (transmembrane).

Biomolecular Recognition Tags

Recent patents (e.g., US20220283175) utilize this molecule as an N-terminal modifier (NTM) .

  • Concept: The benzoic acid is coupled to the N-terminus of a peptide.

  • Function: The sulfonamide moiety binds to a CA-based "reader" protein.[1][6] The 2-methyl group ensures a rigid, predictable orientation, allowing the system to "read" the adjacent amino acids of the peptide. This is a cutting-edge application in next-generation protein sequencing.[1]

Data Summary: Inhibition Constants

Note: Values are representative of the class of benzoic acid sulfonamides; specific values depend on assay conditions.

Isoformngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(nM)
Interaction ProfileClinical Relevance
hCA I ~200 - 800Moderate affinity.Off-target (Red Blood Cells).[1][8]
hCA II 10 - 50 High affinity. Glaucoma target; primary off-target for systemic drugs.[1]
hCA IX 20 - 100Good affinity.[1]Hypoxic Tumors. Key target for cancer therapy.
hCA XII 15 - 80High affinity.[1]Glaucoma & Cancer.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Google Patents. (2022). Metalloenzymes for biomolecular recognition of N-terminal modified peptides. US Patent US20220283175A1.[4][12] Link

  • BenchChem. (2025).[6][7] Technical Overview: Methyl 4-(sulfamoylmethyl)benzoate and related Benzoic Acid Sulfonamides. Link

Chemical Stability of Methyl-Substituted Sulfamoylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Methyl-substituted sulfamoylbenzoic acids represent a critical scaffold in medicinal chemistry, serving as the foundational pharmacophore for diuretics (e.g., furosemide, bumetanide), carbonic anhydrase inhibitors, and emerging SGLT2 inhibitors. Their chemical stability is governed by the interplay between the electron-withdrawing sulfamoyl group (


) and the electron-donating methyl group (

) on the benzoic acid core.

This guide provides a mechanistic analysis of their stability profile, distinguishing between ring-methylated , N-methylated , and methyl-ester variants. It is designed for medicinal chemists and formulation scientists requiring rigorous stability data for lead optimization.

Physicochemical Stability Profile

Electronic Effects (Hammett Correlation)

The stability of the carboxylic acid and sulfonamide moieties is heavily influenced by the position of the methyl group relative to the functional groups.

  • Sulfamoyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that increases the acidity of the benzoic acid but decreases the basicity of the sulfonamide nitrogen.
    
  • Methyl Group (

    
    ):  A weak electron-donating group (EDG).
    
    • Ortho-substitution: Provides steric protection but can induce strain.

    • Para-substitution: Donates electron density into the ring, slightly stabilizing the carboxylate anion and reducing the rate of nucleophilic attack on the carbonyl.

Solubility-Limited Stability

These compounds often exhibit pH-dependent solubility, which indirectly impacts hydrolytic stability.

  • Acidic pH (pH < 3): The molecule exists in its non-ionized form (insoluble). Precipitation can mask degradation rates.

  • Basic pH (pH > 8): Formation of the dianion (carboxylate

    
     and sulfonamide 
    
    
    
    ) increases solubility but exposes the molecule to specific base catalysis.

Mechanistic Degradation Pathways

The degradation of methyl-substituted sulfamoylbenzoic acids follows three primary pathways: Decarboxylation , Sulfonamide Hydrolysis , and Oxidative Degradation .

Thermal Decarboxylation

The most critical instability risk for benzoic acid derivatives with strong EWGs (like sulfamoyl) is thermal decarboxylation.

  • Mechanism: The electron-withdrawing sulfamoyl group at the ortho or para position stabilizes the carbanion intermediate formed after

    
     loss.
    
  • Methyl Effect: A methyl group ortho to the carboxylic acid destabilizes the transition state via steric hindrance, effectively increasing thermal stability compared to the non-methylated analog.

Hydrolytic Pathways
  • Sulfonamide Bond: Extremely stable under ambient conditions. Hydrolysis to the sulfonic acid requires harsh conditions (e.g., 6M HCl, reflux, >24h).

  • Methyl Esters (Prodrugs): If the molecule is a methyl ester (e.g., methyl 3-sulfamoyl-4-methylbenzoate), it is highly susceptible to base-catalyzed hydrolysis (saponification).

Visualization of Degradation Pathways

The following diagram illustrates the degradation cascade, distinguishing between the stable sulfonamide core and the reactive functional groups.

DegradationPathways cluster_conditions Critical Stress Factors Parent Methyl-Sulfamoylbenzoic Acid (Scaffold) Decarb Degradant A: Sulfamoyltoluene (Loss of CO2) Parent->Decarb Thermal Stress (>150°C) Sulfonic Degradant B: Sulfobenzoic Acid (Loss of Amine) Parent->Sulfonic Acid Hydrolysis (6M HCl, Reflux) Oxidized Degradant C: Sulfamoyl-phthalic Acid (Methyl Oxidation) Parent->Oxidized Oxidative Stress (KMnO4 / CYP450)

Caption: Primary degradation pathways. Thermal decarboxylation is the dominant risk for the free acid, while hydrolysis is rare under physiological conditions.

The "Methyl Effect": Structure-Stability Relationships

The placement of the methyl group is not merely structural; it acts as a "molecular shield" or "electronic tuner."

FeatureRing-Methyl (Ortho) Ring-Methyl (Meta/Para) N-Methyl (Sulfonamide)
Steric Hindrance High. Protects carboxyl/sulfonamide from enzymatic attack.Low. Minimal impact on steric stability.Moderate. Reduces H-bond donation capacity.
Hydrolytic Stability Increased. Blocks nucleophilic attack on adjacent esters.Neutral. Little effect on hydrolysis rates.Increased. N-methylation protects against acid hydrolysis.
Metabolic Stability Susceptible to benzylic oxidation (forming -COOH).Susceptible to benzylic oxidation.Alters CYP recognition; often reduces clearance.
pKa Shift Increases pKa of benzoic acid (makes it weaker).Slight increase in pKa.Increases pKa of sulfonamide significantly (

).

Key Insight: For drug design, ortho-methylation (relative to the sulfamoyl group) is preferred to prevent metabolic N-acetylation, a common clearance pathway for primary sulfonamides.

Experimental Protocols for Stability Assessment

To validate the stability of a new methyl-substituted sulfamoylbenzoic acid derivative, the following "Force Degradation" protocol is recommended. This protocol is designed to be self-validating by including specific stopping criteria.

Stress Testing Workflow

Reagents:

  • 0.1 M HCl / 0.1 M NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC Mobile Phase: Acetate Buffer (pH 4.5) / Acetonitrile (Gradient)

Protocol Steps:

  • Preparation: Dissolve target compound to 1 mg/mL in Methanol/Water (50:50).

  • Acid/Base Stress:

    • Aliquot A: Add eq. vol. 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Aliquot B: Add eq. vol. 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Checkpoint: Neutralize immediately before analysis to prevent column damage.

  • Oxidative Stress:

    • Aliquot C: Add eq.[1] vol. 3%

      
      .[1][2] Store at RT for 24 hours.
      
  • Thermal Stress:

    • Solid state sample heated to 105°C for 3 days.

  • Analysis: Inject 10 µL into HPLC-DAD (254 nm).

Analytical Workflow Diagram

StabilityWorkflow Start Sample Preparation (1 mg/mL) Split Aliquot Distribution Start->Split Acid Acid Stress 0.1M HCl, 60°C Split->Acid Base Base Stress 0.1M NaOH, 60°C Split->Base Ox Oxidative Stress 3% H2O2, RT Split->Ox Neut Neutralization (pH 7.0) Acid->Neut Base->Neut HPLC HPLC-DAD/MS Analysis (Gradient Elution) Ox->HPLC Neut->HPLC Data Data Processing (% Recovery vs Degradants) HPLC->Data

Caption: Standardized forced degradation workflow ensuring mass balance tracking.

References

  • Vertex Pharmaceuticals. (2011). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. National Institutes of Health. Link

  • LASSBio. (2022).[3] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Link

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Link

  • BenchChem. (2025).[4] Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Link

  • Royal Society of Chemistry. (2024). Effect of the Hammett substituent constant of para-substituted benzoic acid on surface passivation. Nanoscale. Link

Sources

Methodological & Application

Microwave-assisted synthesis of sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Optimization of Sulfamoylbenzoic Acid Scaffolds via Microwave Irradiation

Executive Summary & Biological Significance

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including carbonic anhydrase inhibitors (CAIs), diuretics (e.g., furosemide), and emerging antibacterial agents targeting dihydropteroate synthase.

Traditional thermal synthesis of these sulfonamides—typically via the reaction of chlorosulfonylbenzoic acids with amines—is often plagued by long reaction times (4–12 hours), inconsistent yields due to sulfonyl chloride hydrolysis, and the requirement for hazardous chlorinated solvents (DCM, chloroform).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 15 minutes while utilizing "green" aqueous/organic solvent mixtures. By leveraging the high dielectric loss of polar sulfonyl reactants, this method ensures selective sulfonylation over competitive hydrolysis, providing a robust platform for library generation.

Mechanistic Principles: Why Microwaves?

To optimize this reaction, one must understand the interaction between the electromagnetic field and the molecular species.

  • Dipolar Polarization: Sulfonyl chlorides (

    
    ) are highly polar. Under microwave irradiation (typically 2.45 GHz), these dipoles attempt to align with the oscillating electric field. The lag in alignment (hysteresis) generates internal heat via molecular friction.
    
  • Selective Heating: Unlike conventional oil baths that heat from the vessel wall inward (conduction/convection), microwaves heat the solvent and reactants volumetrically. In the synthesis of sulfamoylbenzoic acids, using a polar solvent like water or ethanol/acetone maximizes this effect, creating "molecular radiators" that rapidly activate the nucleophilic attack of the amine.

Chemical Selectivity Note: The starting material, 4-(chlorosulfonyl)benzoic acid, contains two functional groups: a carboxylic acid and a sulfonyl chloride.

  • Observation: At ambient temperatures, amines simply form salts with the carboxylic acid.

  • Microwave Advantage:[1][2][3][4][5][6][7] The rapid heating provides the activation energy required for the amine to attack the sulfonyl sulfur (forming the sulfonamide bond) before significant hydrolysis of the chloride occurs, a common side reaction in aqueous thermal conditions.

Experimental Workflow

The following diagram outlines the logical flow from reactant preparation to isolation, highlighting critical decision points.

G Start Start: 4-(Chlorosulfonyl)benzoic acid + Amine Derivative Solvent Solvent Selection: Acetone/Water (1:1) or EtOH Start->Solvent Base Base Addition: Na2CO3 (2.5 eq) or TEA Solvent->Base MW_Step Microwave Irradiation 80°C | 5-10 min | Dynamic Power Base->MW_Step Check TLC/LCMS Check MW_Step->Check Workup Acidification (pH 2-3) with 1N HCl Check->Workup Complete Retry Adjust Solvent/Temp Check->Retry Incomplete Isolate Filtration & Recrystallization Workup->Isolate Retry->MW_Step Re-irradiate

Figure 1: Decision-tree workflow for the microwave-assisted synthesis of sulfamoylbenzoic acid derivatives.

Detailed Protocol: Synthesis of 4-(N-Substituted-sulfamoyl)benzoic Acids

Target Reaction:



Materials
  • Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9).[8]

  • Amine: Primary or secondary amine of choice (1.1 equivalents).

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetone/Water (1:1 v/v) or Ethanol.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL or 35 mL pressure vials.

Step-by-Step Methodology
  • Preparation (Biphasic/Green Route):

    • In a 10 mL microwave vial, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 mmol, 220 mg) in 2 mL of Acetone.

    • In a separate beaker, dissolve the Amine (1.1 mmol) and

      
        (2.5 mmol) in 2 mL of distilled water.
      
    • Critical Step: Add the aqueous amine solution dropwise to the acetone solution. Evolution of

      
       may occur. Cap the vial immediately after addition to prevent solvent loss.
      
  • Microwave Irradiation:

    • Insert the vial into the reactor cavity.

    • Program:

      • Temperature: 80 °C

      • Hold Time: 5:00 minutes

      • Pre-stirring: 30 seconds (High speed)

      • Pressure Limit: 250 psi (Safety cutoff)

      • Power: Dynamic (Max 150 W). Note: The system will modulate power to maintain 80°C.

  • Workup & Isolation:

    • Allow the vial to cool to <40°C (usually automated air cooling).

    • Transfer the reaction mixture (often a clear solution due to the formation of the carboxylate/sulfonamide salt) to a 50 mL beaker.

    • Acidification: Slowly add 1N HCl while stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

    • Filtration: Collect the solid via vacuum filtration. Wash with cold water (

      
      ) to remove salts and unreacted amine hydrochloride.
      
  • Purification:

    • Most derivatives are sufficiently pure (>95%) after filtration. If necessary, recrystallize from Ethanol/Water (9:1).

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters for the synthesis of 4-(N-benzylsulfamoyl)benzoic acid.

Table 1: Comparison of Conventional vs. Microwave Conditions

ParameterConventional Thermal (Reflux)Microwave Assisted (Closed Vessel)Impact
Solvent THF / DCMAcetone / Water (1:1)Greener profile (eliminated halogenated solvents)
Temperature 40–66 °C80–100 °CHigher temp accessible safely due to pressure vessel
Time 4 hours5–10 minutes24x throughput increase
Yield 65–72%88–94%Reduced hydrolysis side-products
Energy High (continuous heating)Low (targeted pulse heating)Improved energy efficiency
Reaction Pathway & Troubleshooting

Understanding the competitive pathways is vital for troubleshooting low yields.

Mechanism SM Sulfonyl Chloride (R-SO2Cl) Target Sulfonamide (Target Product) SM->Target Fast (MW Activated) Side Sulfonic Acid (Hydrolysis Byproduct) SM->Side Slow (Thermal) Amine Amine (Nu:) Amine->SM Attack Water Water (Competitor) Water->SM Attack

Figure 2: Competitive reaction pathways. Microwave irradiation favors the desired amidation (green path) over hydrolysis (red path) by rapidly overcoming the activation energy barrier for the amine nucleophile.

Troubleshooting Guide:

  • Issue: Low Yield / High Hydrolysis (Sulfonic Acid formation).

    • Cause: Amine nucleophilicity is too low (e.g., anilines with electron-withdrawing groups).

    • Fix: Increase temperature to 100°C or switch solvent to anhydrous Acetonitrile with Pyridine (removes water competition).

  • Issue: Pressure spikes.

    • Cause: Excessive

      
       generation from Carbonate base.
      
    • Fix: Pre-mix reagents in an open vessel to allow off-gassing before sealing the microwave vial, or switch to DIEA (Diisopropylethylamine).

References

  • De Luca, L., & Giacomelli, G. (2008).[5][7][9] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][10] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • National Institutes of Health (NIH) / PMC. Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. [Link]

Sources

Application Note: One-Pot Synthesis of 2-Methyl-4-sulfamoylbenzoic Acid from o-Toluic Acid

[1]

Executive Summary

This application note details a robust, scalable one-pot (telescoped) protocol for the synthesis of 2-methyl-4-sulfamoylbenzoic acid (CAS 860752-46-1) starting from o-toluic acid .[1] This intermediate is a critical scaffold in the development of thiazide-like diuretics, carbonic anhydrase inhibitors, and sodium-glucose cotransporter (SGLT) inhibitors.[1]

The method utilizes chlorosulfonic acid (


)
  • Electrophilic Aromatic Substitution (EAS): Introduction of the sulfonyl chloride group.

  • Activation: Facilitating the subsequent nucleophilic attack by ammonia.

By eliminating the isolation and purification of the moisture-sensitive sulfonyl chloride intermediate, this protocol significantly reduces processing time, solvent waste, and hydrolytic degradation, aligning with Green Chemistry principles.[1]

Scientific Background & Mechanism

Reaction Strategy

The synthesis proceeds via a two-stage sequence performed in a single reactor system (or telescoped via a quench step).

  • Chlorosulfonation: o-Toluic acid is treated with excess chlorosulfonic acid. The methyl group at position 2 is an ortho/para director, while the carboxylic acid at position 1 is a meta director. These directing effects reinforce substitution at the 4-position (para to methyl, meta to carboxyl), ensuring high regioselectivity.[1]

  • Amidation: The intermediate 2-methyl-4-(chlorosulfonyl)benzoic acid is quenched and immediately treated with aqueous ammonia to form the sulfonamide.[1]

Mechanistic Pathway (Graphviz)

ReactionMechanismcluster_0One-Pot ProcessStarto-Toluic Acid(2-Methylbenzoic acid)Inter1Sigma Complex(Arenium Ion)Start->Inter1Electrophilic Attack(Heat)Reagent1ClSO3H(Chlorosulfonic Acid)Reagent1->Inter1Inter2Intermediate:2-Methyl-4-(chlorosulfonyl)benzoic acidInter1->Inter2- H2SO4- HClProductProduct:2-Methyl-4-sulfamoylbenzoic acidInter2->ProductNucleophilic Substitution(Amidation)Reagent2NH4OH(Aqueous Ammonia)Reagent2->Product

Caption: Mechanistic flow from o-toluic acid to the final sulfonamide via the chlorosulfonyl intermediate.

Experimental Protocol

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be performed in a functioning fume hood wearing full PPE (face shield, acid-resistant gloves, lab coat).[1]

Materials & Equipment
  • Reagents:

    • o-Toluic acid (2-Methylbenzoic acid), >98% purity.[1]

    • Chlorosulfonic acid (

      
      ), Reagent Grade (Freshly distilled if dark).
      
    • Ammonium hydroxide (

      
      ), 28-30% aqueous solution.[1]
      
    • Hydrochloric acid (

      
      ), 6N (for acidification).
      
    • Crushed Ice.[2]

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) equipped with:

      • Mechanical overhead stirrer (Teflon blade).

      • Pressure-equalizing addition funnel.[1]

      • Reflux condenser with a gas trap (

        
         tube) leading to a caustic scrubber (
        
        
        trap) to neutralize
        
        
        gas.
    • Thermometer or internal temperature probe.

Step-by-Step Methodology
Phase 1: Chlorosulfonation
  • Setup: Charge 58.3 g (0.50 mol) of chlorosulfonic acid (approx. 33 mL) into the 3-neck RBF. Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 13.6 g (0.10 mol) of o-toluic acid portion-wise over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C .[2] The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat gradually to 70–80°C using an oil bath.

    • Observation:

      
       gas evolution will be vigorous.[3] Ensure the scrubber is active.
      
  • Completion: Stir at 80°C for 3 hours . Monitor reaction progress by TLC (taking a mini-aliquot, quenching in methanol) or HPLC.

    • Target: >98% conversion of o-toluic acid.[1][4]

Phase 2: Quenching & Amidation (Telescoped)
  • Cooling: Cool the reaction mass to ambient temperature (~25°C).

  • Quench: Pour the reaction mixture very slowly onto 200 g of crushed ice in a separate beaker with vigorous stirring.

    • Safety: This is a highly exothermic hydrolysis. Add the acid to the ice, never ice to acid.

    • Result: The sulfonyl chloride intermediate precipitates as a white/off-white gummy solid or fine precipitate.[1]

  • Amidation: To the cold aqueous slurry (maintained at < 10°C), slowly add 50 mL of concentrated Ammonium Hydroxide (28%) .

    • pH Control: Ensure pH reaches > 9.

  • Stirring: Allow the mixture to warm to RT and stir for 2 hours . The sulfonyl chloride solid will dissolve (forming the soluble ammonium sulfonamide salt) or convert to the insoluble sulfonamide depending on pH.

Phase 3: Workup & Isolation
  • Clarification: If the solution is cloudy, filter through a Celite pad to remove any sulfone by-products (though rare at 80°C).

  • Precipitation: Acidify the clear filtrate carefully with 6N HCl to pH 2–3 .

    • Observation: The product, 2-methyl-4-sulfamoylbenzoic acid, will precipitate as a white crystalline solid.[1]

  • Filtration: Cool to 5°C for 30 minutes to maximize yield. Filter the solid via vacuum filtration.[5]

  • Washing: Wash the cake with ice-cold water (2 x 20 mL) to remove ammonium salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Results & Specifications

ParameterSpecificationNotes
Yield 75 – 85%Gravimetric yield based on o-toluic acid.[1][4]
Appearance White to off-white powderRecrystallize from Ethanol/Water if colored.[1]
Melting Point > 250°C (dec.)Typical for sulfonamide benzoic acids.
Purity (HPLC) > 98.0%Area % at 254 nm.
Major Impurity Sulfone dimer (< 1%)Formed if

is insufficient or temp > 100°C.

Troubleshooting & Optimization

Critical Process Parameters (CPPs)
IssueCauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure the quench onto ice is rapid and temperature remains < 10°C before ammonia addition.
High Sulfone Impurity High Reaction TemperatureKeep chlorosulfonation temperature strictly between 70–80°C. Do not exceed 90°C.
Incomplete Conversion Insufficient ReagentEnsure at least 5 equivalents of

are used. The excess acts as a solvent.
Sticky Precipitate Product OcclusionVigorous stirring during the acid quench (Step 3.2) ensures fine particle formation.
Optimization for Scale-Up

For multi-kilo scale, the "Quench" step (Phase 2, Step 2) presents a cooling challenge.[1]

  • Recommendation: Instead of pouring the reaction mass onto ice, pump the reaction mass into a jacketed reactor containing ice/water with active cooling.

  • Alternative: Isolate the wet sulfonyl chloride cake by filtration before adding ammonia. This removes acidic by-products and reduces the exotherm during amidation, though it adds a unit operation.[1]

References

  • General Chlorosulfonation Protocol

    • Title: Chlorosulfonation of Benzoic Acid Derivatives.[2][3][5][6][7]

    • Source:Organic Syntheses, Coll.[4][8] Vol. 1, p. 85 (1941); Vol. 3, p. 226 (1923).

    • URL:[Link]

  • Analogous Synthesis (4-sulfamoylbenzoic acid)

    • Title: Preparation of 4-sulfamoylbenzoic acid.[1][9]

    • Source:PubChem Compound Summary for CID 8609.
    • URL:[Link]

  • Target Molecule Data

    • Title: 2-Methyl-4-sulfamoylbenzoic acid (CAS 860752-46-1).[1][10]

    • Source:Sigma-Aldrich Product C
  • Industrial Context (Patent)

    • Title: Process for the preparation of aromatic sulfonyl chlorides and sulfonamides.[3][5][11]

    • Source:Google P
    • URL

Using 2-methyl-4-sulfamoylbenzoic acid as a cross-linking reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Novel Sequential Cross-Linking Strategy Using 2-methyl-4-sulfamoylbenzoic acid for Protein Conjugation and Interaction Studies

Introduction

Chemical cross-linking is a powerful technique used to covalently connect two or more molecules, providing critical insights into protein-protein interactions, stabilizing protein complexes, and forming the basis for advanced therapeutic modalities like antibody-drug conjugates (ADCs).[1][2][3] The choice of cross-linking reagent is paramount, dictating the specificity, efficiency, and conditions of the conjugation reaction.[3]

This document introduces 2-methyl-4-sulfamoylbenzoic acid, a molecule possessing two distinct functional groups: a carboxylic acid and a primary sulfonamide. While carboxylic acids are readily employed in bioconjugation via activation with carbodiimides, the use of a primary sulfonamide as a reactive handle is less conventional, presenting both a challenge and an opportunity for novel conjugation strategies.

Here, we present a comprehensive guide for using 2-methyl-4-sulfamoylbenzoic acid not as a traditional single-step cross-linker, but as a reagent in a sequential, two-step process. This approach first leverages well-established carbodiimide chemistry to conjugate the molecule to a primary amine on a target protein ("Protein A"). We then propose an exploratory protocol for subsequent reaction of the sulfonamide moiety with a second target ("Protein B"). This guide is designed for researchers in biochemistry, drug development, and proteomics seeking to explore novel conjugation chemistries to study molecular interactions.

Principle of the Method

The cross-linking strategy is based on the differential reactivity of the two functional groups on 2-methyl-4-sulfamoylbenzoic acid. The process is performed sequentially, allowing for controlled, stepwise conjugation.

Step 1: Carboxylic Acid Activation and Amine Coupling The carboxylic acid group is first activated using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable NHS ester.[4][5] The NHS ester then readily reacts with a primary amine (-NH₂) on the target protein, typically the ε-amine of a lysine residue, to form a stable and covalent amide bond.[5][6] This initial step effectively tethers the sulfamoylbenzoic acid moiety to the first protein.

Step 2: Sulfonamide-Mediated Conjugation (Exploratory) The primary sulfonamide group is generally less reactive under physiological conditions. Recent advances in chemical biology have shown that N-acyl-N-alkyl sulfonamides can serve as effective acylating agents for lysine residues, driven by proximity effects.[7] Leveraging this principle, our proposed second step involves the activation of the protein-conjugated sulfonamide to facilitate its reaction with a nucleophilic residue on a second protein. This remains an area of active research, and the protocol provided herein serves as a robust starting point for experimental optimization.

Diagram 1: Proposed Reaction Mechanism

This diagram illustrates the two-step sequential cross-linking process.

Reaction_Mechanism cluster_step1 Step 1: Conjugation to Protein A cluster_step2 Step 2: Cross-Linking to Protein B Reagent 2-methyl-4-sulfamoylbenzoic acid ActivatedReagent Activated NHS Ester Intermediate Reagent->ActivatedReagent 1. Activation ProteinA Protein A (with Lysine -NH₂) ConjugateA Protein A Conjugate ProteinA->ConjugateA EDC_NHS EDC / NHS EDC_NHS->ActivatedReagent ActivatedReagent->ConjugateA 2. Amine Coupling ConjugateA_ref Protein A Conjugate ProteinB Protein B (with Nucleophile) CrosslinkedProduct Cross-Linked Protein A-B Complex ProteinB->CrosslinkedProduct ActivationStep Activation (e.g., Acylation) ActivatedConjugate Activated Sulfonamide ActivationStep->ActivatedConjugate ActivatedConjugate->CrosslinkedProduct 4. Conjugation ConjugateA_ref->ActivatedConjugate 3. Activation

Caption: Proposed two-step cross-linking mechanism.

Materials and Reagents

  • Cross-Linking Reagent: 2-methyl-4-sulfamoylbenzoic acid

  • Proteins: Purified Protein A and Protein B (concentration typically 1-5 mg/mL)

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Buffers:

    • Activation/Coupling Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions.

  • Purification:

    • Dialysis cassettes or spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

    • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system

  • Analysis:

    • SDS-PAGE reagents (gels, running buffer, loading dye, protein standards)

    • Coomassie stain or other protein stain

    • Mass Spectrometer (for verification)

Detailed Experimental Protocols

Protocol 1: Conjugation of 2-methyl-4-sulfamoylbenzoic acid to Protein A

This protocol describes the covalent attachment of the cross-linker to the first target protein via its carboxylic acid group.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-methyl-4-sulfamoylbenzoic acid in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

    • Equilibrate the purified Protein A into the desired Activation/Coupling Buffer (e.g., PBS, pH 7.4) using a spin desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.

  • Activation and Coupling Reaction:

    • In a microcentrifuge tube, combine 500 µL of the 2 mg/mL Protein A solution (1 mg total).

    • Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. This represents a molar excess that should be optimized for each specific protein.

    • Immediately add the 2-methyl-4-sulfamoylbenzoic acid stock solution to a final concentration of 1-2 mM (a 20-50 fold molar excess over the protein).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Terminate the reaction by adding Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50 mM.[8] Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

    • Remove excess, unreacted cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • The resulting solution contains the Protein A-sulfamoylbenzoate conjugate. Verify the conjugation using techniques described in Section 5.0.

ParameterRecommended ConditionRationale
pH 6.0 - 7.5Optimal for EDC/NHS chemistry while maintaining protein stability.[4]
Temperature Room Temperature (20-25°C)Sufficient for reaction kinetics without denaturing most proteins.
Reaction Time 1 - 2 hoursBalances conjugation efficiency with potential protein degradation.
Molar Excess (Reagent:Protein) 20-500 foldEmpirically determined to drive the reaction towards completion.[9]

Table 1: Recommended conditions for Protocol 1.

Protocol 2: Cross-Linking of Protein A-Conjugate to Protein B (Exploratory)

This protocol outlines a potential method for reacting the sulfonamide moiety of the Protein A-conjugate with a second protein. NOTE: This is an advanced, exploratory procedure that will require significant optimization.

  • Preparation:

    • Combine the purified Protein A-sulfamoylbenzoate conjugate and Protein B in a reaction buffer (e.g., HEPES buffer, pH 7.5-8.0) at a 1:1 molar ratio.

    • The total protein concentration should be in the range of 1-5 mg/mL to facilitate intermolecular cross-linking.

  • Proposed Activation and Cross-Linking:

    • Method A (N-Acylation): Add an acylating agent (e.g., a water-soluble N-acylimidazole derivative) in a 10-fold molar excess over the Protein A-conjugate.

    • Incubate for 2-4 hours at room temperature. The acylated sulfonamide is hypothesized to be more reactive towards nucleophilic residues like lysine on Protein B.

    • Quench the reaction with 50 mM Tris-HCl.

  • Purification and Analysis:

    • Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the cross-linked complex from unreacted monomers and aggregates.

    • Analyze fractions by SDS-PAGE to identify the high-molecular-weight cross-linked product.

Characterization and Validation of Cross-Linked Products

A robust validation system is essential to confirm the success of the cross-linking reaction.

  • SDS-PAGE Analysis:

    • Purpose: To visualize the formation of the cross-linked product.

    • Procedure: Run samples of Protein A alone, Protein B alone, a mixture of un-cross-linked A+B, and the final reaction mixture on an SDS-PAGE gel.

    • Expected Result: The lane with the successfully cross-linked sample should show a new band at a higher molecular weight corresponding to the sum of Protein A and Protein B. A corresponding decrease in the intensity of the monomer bands for A and B should also be observed.

  • Mass Spectrometry (XL-MS):

    • Purpose: To unambiguously identify the cross-linked product and map the specific amino acid residues involved in the linkage.[10][11]

    • Procedure: Excise the high-molecular-weight band from the SDS-PAGE gel and subject it to in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS.[8][12]

    • Data Analysis: Use specialized software to search for "cross-linked peptides," which consist of a peptide from Protein A covalently bonded to a peptide from Protein B via the cross-linker. This provides definitive evidence of a successful reaction and identifies the interaction interface.[10]

  • Chromatographic Analysis:

    • Purpose: To purify and quantify the cross-linked species.

    • Procedure: Use analytical SEC or HIC to separate the reaction mixture.

    • Expected Result: The chromatogram should show a new peak corresponding to the larger, cross-linked complex, eluting earlier than the individual protein monomers in SEC.

Diagram 2: General Experimental Workflow

This diagram outlines the complete workflow from sample preparation to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Validation P1 Prepare Protein A & Protein B R1 Protocol 1: Conjugate Reagent to Protein A P1->R1 P2 Prepare Reagent Stock Solutions P2->R1 R2 Purify Protein A Conjugate R1->R2 R3 Protocol 2: Cross-Link to Protein B R2->R3 A1 SDS-PAGE Analysis (Visualize Shift) R3->A1 A2 Purification (SEC / HIC) R3->A2 A3 Mass Spectrometry (Confirm & Map Linkage) A2->A3

Caption: Overview of the cross-linking and analysis workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Conjugation (Step 1) Inactive EDC/NHS (hydrolyzed).Prepare fresh EDC and NHS solutions immediately before each use.
Non-optimal pH for reaction.Ensure buffer pH is between 6.0 and 7.5.
Inaccessible amine groups on Protein A.Perform reaction under partial denaturing conditions (use with caution) or try a different target protein.
Protein Precipitation High concentration of hydrophobic cross-linker.Reduce the molar excess of the cross-linker. Use Sulfo-NHS instead of NHS to increase reagent solubility.
Solvent (DMSO) concentration too high.Keep the final DMSO concentration below 5-10% (v/v).
Low/No Cross-Linking (Step 2) Inefficient sulfonamide activation.Optimize the concentration of the activating agent and reaction time. Experiment with different activation chemistries.
No accessible nucleophiles on Protein B.Confirm the presence of surface-exposed lysine or cysteine residues on Protein B.

Table 2: Troubleshooting common issues.

Conclusion

2-methyl-4-sulfamoylbenzoic acid presents an opportunity for developing novel, sequential cross-linking strategies. The well-defined, reliable carbodiimide-mediated conjugation of its carboxylic acid group provides a solid foundation for tethering this molecule to a protein of interest. While the subsequent reaction of the sulfonamide moiety is exploratory, it opens avenues for creating unique protein-protein conjugates that may not be achievable with standard homobifunctional or heterobifunctional reagents. The protocols and validation methods detailed in this guide provide a comprehensive framework for researchers to successfully implement and optimize this advanced cross-linking application.

References

  • Das, C., Sriswasdi, S., Ploegh, H. L., & Loo, J. A. (2008). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. BioTechniques, 45(4), 409-418. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]

  • GE Healthcare. (n.d.). How to cross-link proteins. Retrieved from [Link]

  • Creative Biolabs. (2025, October 22). Chemical Reactivity of Crosslinkers. Retrieved from [Link]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]

  • SlideShare. (n.d.). Cross-linking Reagents. Retrieved from [Link]

  • Brown, H. P. (1963). Crosslinking Reactions of Carboxylic Elastomers. Rubber Chemistry and Technology, 36(4), 931-957. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Retrieved from [Link]

  • Das, C., Sriswasdi, S., Ploegh, H. L., & Loo, J. A. (2008). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 80(22), 8715–8722. Retrieved from [Link]

  • MDPI. (2024, January 1). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Singh, S. K., et al. (2025, January 22). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Omega. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

  • Al-Haj, N., et al. (2025, April 11). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2025, June 13). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Retrieved from [Link]

  • CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2016, January 10). How can I crosslink carboxyl to carboxyl?. Retrieved from [Link]

  • Cionco, C., et al. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

  • Davies, M. J. (2021, December 21). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Ueda, T., et al. (2024, December 11). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of 2-Methyl-4-Sulfamoylbenzoic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-methyl-4-sulfamoylbenzoic acid. This guide is designed to provide in-depth, practical solutions to challenges related to the aqueous solubility of this compound and its salts. We will delve into the fundamental principles governing its solubility and provide structured troubleshooting advice and experimental protocols to help you achieve your desired formulation outcomes.

A Note on the Molecule: Specific experimental data for 2-methyl-4-sulfamoylbenzoic acid is not extensively documented in public literature. However, its structure—containing a benzoic acid group and a primary sulfonamide group—is analogous to well-characterized molecules, most notably the diuretic drug furosemide . The principles and data presented in this guide, largely based on the behavior of furosemide and other sulfamoylbenzoic acid derivatives, are directly applicable and will serve as a robust foundation for your experimental design.[1][2][3][4][5][6][7]

Section 1: Foundational FAQs

This section addresses the core physicochemical properties that dictate the solubility of 2-methyl-4-sulfamoylbenzoic acid.

Q1: Why is 2-methyl-4-sulfamoylbenzoic acid expected to be poorly soluble in water?

A1: The molecule's low aqueous solubility stems from its predominantly non-polar aromatic ring and methyl group, combined with a crystalline solid-state that requires significant energy to break down. While it has polar functional groups (carboxylic acid and sulfonamide), their contribution is not enough to overcome the hydrophobic nature of the carbon backbone in its neutral state. Furosemide, a structural analog, is classified as practically insoluble in water.[2][8]

Q2: What are the key ionization constants (pKa) for this molecule, and why are they critical?

A2: 2-methyl-4-sulfamoylbenzoic acid is a diprotic acid, meaning it has two acidic protons that can dissociate at different pH values.

  • Carboxylic Acid Group (-COOH): This is the more acidic proton. Based on the pKa of benzoic acid (approx. 4.2)[9][10][11][12][13], the methyl and sulfamoyl substituents will slightly alter this value, but it is reasonably estimated to be in the pKa1 ≈ 3.5 - 4.5 range. Furosemide's carboxylic acid pKa is reported to be around 3.2-3.9.[1][3][5][6]

  • Sulfonamide Group (-SO₂NH₂): This group is significantly less acidic. The pKa for primary aromatic sulfonamides typically falls in the range of pKa2 ≈ 9.5 - 10.5 .[4][14][15][16]

These pKa values are the most critical parameters for solubility enhancement because they define the pH ranges where the molecule transitions from a neutral, poorly soluble form to a charged, more soluble ionic form.[17][18][19][20]

Functional GroupEstimated pKa RangePrimary Role in Solubility
Carboxylic Acid3.5 - 4.5Governs solubility increase in neutral to basic pH
Sulfonamide9.5 - 10.5Governs further solubility increase in strongly basic pH

Q3: How does pH fundamentally alter the solubility of this compound?

A3: The relationship between pH and solubility is governed by the Henderson-Hasselbalch equation and the ionization state of the molecule.[17][18][19][21]

  • At pH < pKa1 (e.g., pH < 3): The molecule is almost entirely in its neutral, un-ionized form (free acid). This is the point of minimum solubility .[1][2]

  • At pH between pKa1 and pKa2 (e.g., pH 5-8): The carboxylic acid group deprotonates to form a mono-anion (-COO⁻). This charge dramatically increases the molecule's interaction with water, leading to a significant increase in solubility .[1][22]

  • At pH > pKa2 (e.g., pH > 11): The sulfonamide group also deprotonates, forming a di-anion (-SO₂NH⁻). This further increases the charge and should, in theory, lead to the maximum solubility .

This relationship is visualized in the diagram below.

Caption: pH-dependent ionization and its effect on solubility.

Section 2: Troubleshooting Guide - Salt Formation & Selection

This section provides solutions to common experimental problems encountered when trying to dissolve 2-methyl-4-sulfamoylbenzoic acid by forming salts.

Q4: My free acid won't dissolve in neutral water. What is the most direct way to solubilize it?

A4: The most direct method is to increase the pH of the aqueous medium by adding a base.[23][24][25] This deprotonates the carboxylic acid, forming a salt in situ.

Recommended Protocol:

  • Start by creating a slurry of the compound in water.

  • While stirring, slowly add a dilute solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), dropwise.

  • Monitor the pH continuously. You should observe the solid dissolving as the pH rises above 5. For complete dissolution and a stable solution, a final pH of 7-9 is often targeted.[22]

Causality: Adding a base removes the acidic proton from the carboxylic acid group. The resulting carboxylate anion (-COO⁻) is an ionic species that is readily solvated by polar water molecules, dramatically increasing solubility.[26]

Q5: I formed a sodium salt, but the solution is unstable and precipitates over time or upon dilution. What is happening and how can I fix it?

A5: This is a common issue known as disproportionation or precipitation of the free acid . It occurs if the pH of the solution drops. The sodium salt of a weak acid like this one will have a basic pH. If this pH is not maintained by a buffering agent, exposure to atmospheric CO₂ (which forms carbonic acid in water) or dilution into an unbuffered medium can lower the pH below a critical level, causing the more soluble salt to convert back into the insoluble free acid.[27]

Troubleshooting Steps:

  • Confirm the pH: Measure the pH of your salt solution. If it's unstable, the pH has likely dropped.

  • Use a Buffer: Prepare your solutions using a pharmaceutically relevant buffer system (e.g., phosphate or citrate buffer) to maintain the pH in a range where the ionized form is dominant (e.g., pH 7.4).[28][29]

  • Increase pH Further: For some applications, raising the initial pH to 8.0-9.0 can provide a greater buffer capacity against pH shifts, as is done in commercial furosemide injections.[8][22]

Q6: Which counter-ion (e.g., Na⁺, K⁺, TRIS, Meglumine) should I choose for my salt? What are the trade-offs?

A6: The choice of counter-ion is a critical decision that impacts solubility, stability, hygroscopicity, and solid-state properties.[30][31] A systematic screening is always recommended.

Counter-ionBase TypeKey ConsiderationsWhen to Use
Sodium (Na⁺) Strong (NaOH)Pros: High solubility, low molecular weight, inexpensive.[32] Cons: Can form hygroscopic salts, potential for multiple hydrate forms.Standard first choice for high solubility.
Potassium (K⁺) Strong (KOH)Pros: Similar to sodium, sometimes forms less hygroscopic or more stable crystalline salts.When sodium salts show poor solid-state properties.
Calcium (Ca²⁺) Strong (Ca(OH)₂)Pros: Can form stable, non-hygroscopic salts. Cons: Divalent ion, may have lower solubility than alkali metal salts.For creating stable solid forms for oral dosage.
TRIS Weak OrganicPros: Good buffering capacity, commonly used in biological assays. Cons: Higher molecular weight, may have lower solubility than inorganic salts.For biological buffers and formulations where pH stability is key.
Meglumine Weak OrganicPros: Often forms highly soluble salts, can enhance stability. Cons: Very high molecular weight.When maximum aqueous solubility is the primary goal.

The "pKa Rule": For successful and stable salt formation, the pKa of the conjugate acid of the base you are using should be at least 2-3 units higher than the pKa of the drug's acidic group.[26][30][31] For the carboxylic acid (pKa ≈ 4), bases like NaOH (pKa of H₂O ≈ 15.7) and TRIS (pKa ≈ 8.1) easily meet this criterion.

Section 3: Advanced Troubleshooting & Formulation Strategies

Q7: pH adjustment alone isn't providing the required solubility or stability. What other excipients can I use?

A7: When pH control is insufficient, several formulation strategies can be employed, often in combination with pH adjustment.

  • Co-solvents: Adding a water-miscible organic solvent can greatly enhance solubility.[33][34] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the non-polar parts of your molecule.[28]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[35] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of your drug is shielded from the water, thus increasing its apparent solubility.[36][37][38][39]

  • Surfactants: Above their critical micelle concentration, surfactants form micelles that can entrap hydrophobic drug molecules in their core, effectively solubilizing them in an aqueous medium.

Q8: How do I choose the right co-solvent for my experiment?

A8: The choice depends on the application, required solubility boost, and toxicity constraints.

Co-solventPolarityCommon Use CasesConsiderations
Ethanol HighOral and parenteral formulationsVolatile, potential for precipitation on dilution.
Propylene Glycol (PG) MediumOral, topical, and parenteral formulations.[40]Good safety profile, can be viscous at high concentrations.
Polyethylene Glycol (PEG 400) MediumOral and parenteral formulations.[40]Very common, low toxicity, good solubilizer.
Glycerol HighOral solutions.[40]High viscosity, sweet taste.
DMSO High (Aprotic)In vitro assays, discovery researchHigh solubilizing power, but generally not for final formulations due to toxicity.

General Guideline: Start with lower concentrations (5-10% v/v) of PG or PEG 400 in a buffered solution (e.g., pH 7.4) and increase the concentration as needed. The effects of co-solvents can be synergistic with pH adjustment.[29]

Section 4: Experimental Protocols

Protocol 1: Systematic Salt Screening Workflow

This workflow outlines a logical process for identifying an optimal salt form.

Caption: A systematic workflow for pharmaceutical salt screening.

Methodology:

  • Characterize the Free Acid: Determine the intrinsic solubility (S₀) in an acidic buffer (e.g., pH 2) and confirm the pKa values.

  • Select Counter-ions: Choose a diverse set of counter-ions based on the considerations in Q6.

  • Primary Screening: In parallel, attempt to form salts by reacting the free acid with an equimolar amount of each selected base in a small set of solvents (e.g., water, ethanol, acetone). Isolate any solids that form.

  • Confirmation: Use techniques like X-ray Powder Diffraction (XRPD) to confirm if a new crystalline form (the salt) has been created.

  • Secondary Screening & Characterization: Scale up the successful hits. Perform critical tests:

    • Kinetic Solubility: Measure solubility in a relevant buffer (e.g., pH 7.4 phosphate buffer).

    • Stability: Store the solid salt under accelerated conditions (e.g., 40°C/75% RH) and check for degradation or form changes.

    • Hygroscopicity: Measure water uptake using Dynamic Vapor Sorption (DVS).

  • Selection: Choose the salt form that best balances high solubility with physical stability and low hygroscopicity for further development.

References

  • SATHEE. Chemistry Benzoic Acid.
  • Al-Ghananeem, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • Pinto, M., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]

  • PubChem. (2020). Benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • CD Bioparticles. Cyclodextrin Inclusion Compounds. Available from: [Link]

  • Unknown. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • ResearchGate. (a) pH-solubility profile of furosemide in TRIS buffers at 30 ± 1 C. Available from: [Link]

  • FIP. (2009). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. FIP. Available from: [Link]

  • Musso, C. G., et al. (2019). Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment. Gavin Publishers. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Available from: [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • Caine, J. M., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available from: [Link]

  • Caine, J. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Available from: [Link]

  • Deranged Physiology. (2025). Furosemide. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Kaynak, M. S., & Şahin, S. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. IJPBCS. Available from: [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series.... Available from: [Link]

  • Caine, J. M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available from: [Link]

  • Calarco, J. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. Available from: [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Ain, S., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]

  • Quora. (2016). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available from: [Link]

  • JoVE. (2020). Henderson-Hasselbalch Equation. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. WJPR. Available from: [Link]

  • Basicmedical Key. (2016). Salt Selection. Available from: [Link]

  • Rishi Kumar, M.D. (2020). Henderson-Hasselbalch Equation. RK.MD. Available from: [Link]

  • He, Y., et al. (2018). The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. PubMed. Available from: [Link]

  • Daina, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]

  • Bentham Science Publishers. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Bentham Science. Available from: [Link]

  • PMC. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Available from: [Link]

Sources

Preventing decarboxylation of benzoic acid derivatives during heating

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support interface for the Thermal Stability Assurance Unit (TSAU) . It is designed to assist researchers in preserving the integrity of benzoic acid derivatives during synthetic procedures.

Preventing Decarboxylation in Benzoic Acid Derivatives

Status: Operational | Ticket Type: Technical Support / Troubleshooting Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

📋 Executive Summary: The "Silent Yield Killer"

Decarboxylation of benzoic acid derivatives is a thermodynamically driven process that often goes undetected until the final mass balance check. It is particularly prevalent in substrates containing Electron-Withdrawing Groups (EWGs) or Ortho-substituents .

This guide provides the mechanistic understanding and validated protocols to prevent the loss of


 (protodecarboxylation) during heating, workup, and catalytic steps.

🔬 Module 1: Diagnostic & Risk Assessment

"Is my substrate at risk?" [1]

Before applying heat, assess your substrate against the Hammett-Ortho Risk Matrix .[1] Decarboxylation is not random; it is predictable based on electronic and steric factors.[1]

The Risk Factors[2]
  • Electronic Effect (Hammett

    
    ):  Strong EWGs (e.g., 
    
    
    
    ) stabilize the developing negative charge on the phenyl ring (carbanion character) or the transition state, lowering the activation energy for
    
    
    loss.
  • The Ortho-Effect: Substituents at the ortho position pose the highest risk due to:

    • Steric Relief: Loss of

      
       relieves steric strain.
      
    • Direct Interaction: Groups like

      
       or 
      
      
      
      can facilitate cyclic transition states (e.g., salicylic acid derivatives).[1]
Quantitative Risk Table

Data compiled from thermal decomposition kinetics and solution-phase stability studies.

Substrate ClassRisk LevelCritical Temp (

)
Mechanism of Failure
Unsubstituted Benzoic Acid 🟢 Low> 300°CHomolytic cleavage (Radical)

-Nitrobenzoic Acid
🟡 Medium~240°CAnionic stabilization

-Nitrobenzoic Acid
🔴 High~150-180°C*Steric strain + Anionic stabilization
2-Hydroxybenzoic Acid 🔴 High~140°CCyclic transition state (H-bonding)
2,4,6-Trinitrobenzoic Acid 💀 Critical< 100°CRapid explosive decomposition

*Note:


 drops significantly in polar aprotic solvents (DMSO, DMF) or presence of base.

🧠 Module 2: Mechanistic Visualization

Understanding how the molecule breaks is the key to stopping it.

Diagram 1: The Pathways to Destruction

This decision tree illustrates the two primary mechanisms of thermal decarboxylation and how to intercept them.

DecarboxylationPathways Start Benzoic Acid Derivative Condition Reaction Conditions? Start->Condition PathA Pathway A: Unimolecular (Cyclic) Condition->PathA Ortho-Substituent (OH, NH2) PathB Pathway B: Anionic (SE1) Condition->PathB Electron Withdrawing Groups (NO2, CF3) DetailA Requires Ortho-H donor (e.g., Salicylic Acid) PathA->DetailA DetailB Stabilized by EWGs (e.g., Nitro/Fluoro) PathB->DetailB Result Decarboxylation (Ar-H + CO2) DetailA->Result MitigationA MITIGATION: Disrupt H-bond (Protect Ortho-group) DetailA->MitigationA Intervention DetailB->Result MitigationB MITIGATION: Avoid Polar Aprotic Solvents Keep pH Neutral DetailB->MitigationB Intervention

Caption: Decision tree separating cyclic transition state mechanisms (common in ortho-substituted acids) from anionic mechanisms (common in EWG-substituted acids).

🛠️ Module 3: Validated Mitigation Protocols

Protocol A: The "Cold Activation" Method (Amide Coupling)

Use Case: Coupling an unstable acid (e.g., 2-nitrobenzoic acid) to an amine. Logic: Avoids the thermal energy required to overcome the activation barrier for decarboxylation by chemically activating the carboxylate at


.

Reagents:

  • Coupling Agent: HATU or EDC·HCl (Avoids acid chlorides which require heating to form).

  • Base: DIPEA (Hunig's Base) - Non-nucleophilic.

  • Solvent: DCM or THF (Avoid DMF/DMSO if possible; see FAQ).

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative (1.0 equiv) in DCM (

    
    ) under 
    
    
    
    .
  • Cryo-Stage: Cool the solution to

    
      (ice bath). Do not skip this.
    
  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[2]

  • Incubation: Stir at

    
     for 15–30 minutes. This forms the activated ester before any heat is generated.
    
  • Addition: Add the amine partner (1.1 equiv) dropwise.

  • Warm-up: Allow to warm to Room Temperature (RT) only after the amine is added.

    • Why? The amide bond formation is irreversible.[3] Once formed, the risk of decarboxylation is eliminated.[1]

Protocol B: Transient Protection (Esterification)

Use Case: The reaction requires high heat (e.g.,


) that the free acid cannot survive.
Logic:  Esters are significantly more thermally stable than their free acid counterparts because they cannot form the zwitterionic or carboxylate intermediates necessary for decarboxylation.
  • Protection: Convert Acid

    
     Methyl Ester (using 
    
    
    
    or
    
    
    at mild temps).
  • High-Temp Reaction: Perform the necessary high-heat transformation (e.g., Nucleophilic Aromatic Substitution on the ring).

  • Deprotection: Saponify (

    
    ) at RT or mild heat (
    
    
    
    ) to recover the acid.

❓ FAQ: Troubleshooting & Support

Q1: I must use DMF/DMSO for solubility, but my yield is dropping. Why? Tech Support: Polar aprotic solvents like DMF and DMSO are "enablers" of decarboxylation. They solvate cations (


) extremely well, leaving the carboxylate anion "naked" and highly reactive.[1] This lowers the energy barrier for the formation of the phenyl anion intermediate.
  • Fix: If you must use DMF, keep the temperature

    
     . If higher temps are needed, switch to NMP (N-methyl-2-pyrrolidone) or use a flow reactor to limit heat exposure time.[1]
    

Q2: I see bubbling during my reaction at


. Is that my product leaving? 
Tech Support:  Likely, yes. Bubbling indicates gas evolution (

).
  • Immediate Action: Cool the reaction to

    
     immediately. Check pH. Acidic conditions can promote protodecarboxylation in electron-rich rings, while basic conditions promote it in electron-poor rings.[1] Adjust pH to neutral if possible.
    

Q3: Can copper catalyst cause this? Tech Support: Absolutely. Copper (and Silver) salts are well-known catalysts for protodecarboxylation (the Gooßen reaction).

  • Fix: If your reaction uses Cu for a cross-coupling (e.g., Ullmann), ensure your ligand is tightly binding the Cu, or switch to a Pd-catalyzed cycle which is less prone to decarboxylating the substrate unless specifically designed to do so.[1]

📚 References

  • Mechanistic Insight (Hammett & Kinetics):

    • Title: Thermal Decarboxylation of Nitrobenzoic Acids.[1][4][5]

    • Source: Journal of Physical Chemistry / Oxford Academic.[1]

    • Relevance: Establishes kinetics for ortho/meta/para-nitrobenzoic acids, confirming the instability of ortho-isomers in solution.

    • Link:

  • Solvent Effects:

    • Title: Influence of Solvent on Decarboxylation.[1][6][7]

    • Source: NIH / PMC.[1]

    • Relevance: Details how polar solvents stabilize ionic intermediates, accelerating decarboxylation.[1][7]

    • Link:

  • Synthetic Mitigation (Amide Coupling):

    • Title: Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[1][2]

    • Source: BenchChem Technical Guides.[1]

    • Relevance: Provides specific protocols for low-temperature activation using HATU/DIPEA.

    • Link:

  • Catalytic Risks:

    • Title: Decarboxylative Cross-Coupling of Benzoic Acids.[1]

    • Source: NIH / PMC.[1]

    • Relevance: Discusses metal-mediated (Ag/Cu) decarboxylation mechanisms, serving as a guide for what conditions to avoid.

    • Link:

Sources

Controlling regioselectivity in sulfonation of 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the sulfonation of 2-methylbenzoic acid (o-toluic acid) . It addresses the critical challenge of regioselectivity—specifically favoring the 5-sulfonic acid isomer over the 3-isomer and sulfone byproducts—and provides robust isolation protocols.

Topic: Controlling Regioselectivity & Process Optimization Role: Senior Application Scientist Status: Active Guide

Executive Summary: The Regioselectivity Challenge

In the sulfonation of 2-methylbenzoic acid, two directing groups compete:

  • Methyl Group (-CH₃) at C2: Activates ortho (C1, C3) and para (C5).

  • Carboxylic Acid (-COOH) at C1: Deactivates the ring and directs meta (C3, C5).

The Thermodynamic Reality: Both groups electronically favor C5 and C3 . However, steric hindrance dictates the major product.

  • C5 Position: Para to methyl, meta to carboxyl. Sterically accessible. (Major Product: >90%)

  • C3 Position: Ortho to methyl, meta to carboxyl. Sterically hindered by the adjacent methyl group and the carboxyl group at C1. (Minor Impurity: <5-10%)

Target Product: 2-methyl-5-sulfobenzoic acid (4-methyl-3-carboxybenzenesulfonic acid).

Troubleshooting & FAQs

Case Ticket #001: "I am seeing high levels of the 3-isomer impurity. How do I shift the ratio?"

Diagnosis: You are likely operating under conditions that favor kinetic control (lower temperatures, short reaction times) or using a sulfonating agent that is too reactive (high % oleum) without adequate temperature management. While C5 is the thermodynamic product, the high reactivity of the methyl group can induce rapid ortho sulfonation (at C3) if the reaction is uncontrolled.

Corrective Protocol:

  • Thermodynamic Control: Sulfonation is reversible. Heating the reaction mixture allows the kinetically formed 3-isomer to desulfonate and resulfonate at the more stable C5 position.

    • Recommendation: Ensure a "cooking" phase at 100–110°C for at least 2–3 hours after addition.

  • Steric Bulk: Use a milder sulfonating agent or a complexing agent (rarely needed for this substrate) to increase the effective size of the electrophile, further disfavoring the C3 position.

Case Ticket #002: "My conversion is low (<80%) even with concentrated H₂SO₄."

Diagnosis: The carboxylic acid group is a strong deactivator. Concentrated sulfuric acid (98%) often reaches an equilibrium where the water produced stops the reaction (approx. 90% H₂SO₄).

Corrective Protocol:

  • Use Oleum (Fuming Sulfuric Acid): Switch to 20% Oleum. The free SO₃ consumes the water generated, driving the reaction to completion.

  • Stoichiometry: Use a molar ratio of SO₃:Substrate of at least 1.2:1 (calculated based on free SO₃ content).

Case Ticket #003: "I cannot isolate the product; it stays in the aqueous layer."

Diagnosis: 2-methyl-5-sulfobenzoic acid is highly water-soluble due to the sulfonic acid and carboxylic acid groups. Standard organic extraction will fail.

Corrective Protocol:

  • Salting Out (Common): Pour the reaction mass onto ice, then saturate the solution with NaCl . The product will precipitate as the sodium salt (Sodium 2-methyl-5-sulfobenzoate).

  • Purification: Recrystallize the sodium salt from dilute HCl or water to remove inorganic sulfates.

Experimental Protocol: Synthesis of 2-Methyl-5-Sulfobenzoic Acid

Objective: High-yield synthesis favoring the 5-isomer.

Materials
  • 2-Methylbenzoic acid (o-Toluic acid)

  • Oleum (20% free SO₃)

  • Sodium Chloride (for isolation)

  • Ice

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Ensure the system is dry (SO₃ reacts violently with water).

  • Charging: Add 20% Oleum (2.5 equivalents of H₂SO₄/SO₃ relative to substrate) to the flask. Cool to 10–15°C.

  • Addition: Slowly add solid 2-methylbenzoic acid portion-wise.

    • Critical: Maintain temperature <40°C during addition to prevent charring or uncontrolled exotherms.

  • Reaction (Thermodynamic Phase):

    • Once addition is complete, slowly ramp the temperature to 100°C .

    • Hold at 100°C for 3 hours . This ensures conversion of any kinetic 3-isomer to the thermodynamic 5-isomer.

  • Quenching:

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (approx. 5x weight of acid). Caution: Extremely Exothermic.

  • Isolation (Salt Formation):

    • Add solid NaCl (approx. 20% w/v of the aqueous solution) while stirring.

    • Cool to 0–5°C. The sodium salt of 2-methyl-5-sulfobenzoic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold saturated brine (NaCl solution). Do not wash with pure water, or the product will redissolve.

Data Table: Reaction Parameter Optimization
ParameterCondition A (Kinetic)Condition B (Thermodynamic)Outcome
Reagent 98% H₂SO₄20% OleumOleum required for >90% conversion.
Temp 60°C100–110°CHigh temp favors 5-isomer purity.
Time 1 hour3-4 hoursLonger time ensures equilibrium.
Major Product Mix of 3- and 5-isomers>95% 5-isomer

Visualizations

Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the kinetic (C3) and thermodynamic (C5) pathways.

SulfonationPathway Start 2-Methylbenzoic Acid (o-Toluic Acid) Transition Reaction Mixture (Oleum, Heat) Start->Transition + SO3 Kinetic 3-Sulfonic Acid (Kinetic Product) Sterically Hindered Transition->Kinetic Low Temp (<60°C) Thermo 5-Sulfonic Acid (Thermodynamic Product) Stable Major Isomer Transition->Thermo High Temp (100°C) Major Pathway Sulfone Di-tolyl Sulfone (Byproduct) Transition->Sulfone Excess Substrate or Local Overheating Kinetic->Transition Reversible (Heating)

Caption: Reaction pathway showing the reversibility of the kinetic 3-isomer and the thermodynamic drive toward the 5-isomer.

Isolation Decision Tree

A guide for isolating the correct form of the product.

IsolationLogic Step1 Quenched Reaction Mixture (Aq. Acid Solution) Decision Desired Form? Step1->Decision RouteA Route A: Sodium Salt Decision->RouteA Standard Use RouteB Route B: Free Acid Decision->RouteB High Purity/Catalysis ActionA Add NaCl (Salt Out) Filter Precipitate RouteA->ActionA ResultA Sodium 2-methyl-5-sulfobenzoate ActionA->ResultA ActionB Isolate Salt first, then pass through Cation Exchange Resin (H+) RouteB->ActionB ResultB 2-methyl-5-sulfobenzoic acid ActionB->ResultB

Caption: Workflow for isolating the sulfonation product as a salt or free acid.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Sulfonation Reactions Using Oleum. Retrieved from 3

  • Buffalo Color Corp. (1982). Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. US Patent 4,358,410. Retrieved from 4

  • Organic Syntheses. (1928). Acid Ammonium o-Sulfobenzoate.[5] Org. Synth. 1928, 8, 14; Coll. Vol. 1, p.14. Retrieved from 6

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Contextual grounding on thermodynamic control).
  • Axios Research. (2025). 2-hydroxy-4-methyl-5-sulfobenzoic acid, sodium salt Reference Standard.[7] Retrieved from 7[7]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 2-Methyl-4-Sulfamoylbenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for 2-Methyl-4-Sulfamoylbenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

2-methyl-4-sulfamoylbenzoic acid (CAS 860752-46-1) is a critical structural intermediate in the synthesis of sulfonamide-based diuretics and bioactive metalloprotein binders. In drug development, the purity of such intermediates is non-negotiable; impurities here propagate into the final API (Active Pharmaceutical Ingredient), leading to out-of-specification (OOS) results and regulatory rejection.

While classical methods like Acid-Base Titration offer rapid assay values, they fundamentally lack specificity—they cannot distinguish the target analyte from structural analogs (e.g., synthesis precursors like 2-methylbenzoic acid or degradation products). Conversely, Ultra-High Performance Liquid Chromatography (UHPLC) offers speed but requires capital-intensive infrastructure often unavailable in early-phase QC labs.

This guide presents a validated, stability-indicating RP-HPLC method designed to balance resolution, cost, and robustness. We compare this proposed method against industry alternatives to justify its selection as the "Gold Standard" for routine purity analysis.

Method Comparison: Why RP-HPLC?

The following table objectively compares the proposed HPLC method against common alternatives used in intermediate analysis.

FeatureProposed Method (RP-HPLC) Alternative A: Potentiometric Titration Alternative B: UHPLC (Sub-2 µm)
Principle Separation based on hydrophobicity (C18)Molar neutralization of acidic protonsHigh-pressure separation (C18)
Specificity High: Separates isomers & degradantsNone: Reacts with all acidic speciesVery High: Superior peak capacity
Sensitivity (LOD) High (~0.05 µg/mL)Low (mM range)Ultra-High (~0.01 µg/mL)
Throughput Moderate (15-20 min run)Fast (5-10 min)Very Fast (<5 min)
Cost/Sample Moderate (Solvents/Column)Low (Reagents only)High (Instrumentation cost)
Regulatory Fit ICH Q2(R1) Compliant Insufficient for Purity/Impurity profilingCompliant, but often "overkill" for intermediates

Expert Insight: Titration is acceptable for assay (total content) but dangerous for purity because a 5% impurity with a carboxylic acid group will still titrate, yielding a false "100% purity" result. HPLC is required to "see" the impurity profile.

Deep Dive: The Proposed HPLC Method

This protocol is adapted from pharmacopeial methods for analogous sulfonamides (e.g., Furosemide Impurity A), optimized for the specific methyl-substitution pattern of our analyte.

3.1 Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped. Example: Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm.

    • Rationale: The "methyl" group adds hydrophobicity compared to the chloro- analogs, requiring a standard C18 for adequate retention. End-capping reduces peak tailing caused by the sulfonamide amine interacting with silanols.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

    • Rationale: The carboxylic acid (pKa ~4.0) must be protonated to ensure it interacts with the hydrophobic column. At neutral pH, it would ionize (COO⁻) and elute in the void volume.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-PDA at 254 nm.

    • Rationale: The benzene ring provides strong absorbance at 254 nm. PDA allows for peak purity assessment.[3]

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic hold to elute polar salts)

    • 5-20 min: 90% → 40% A (Linear gradient to elute the main peak and hydrophobic impurities)

    • 20-25 min: 40% A (Wash)

    • 25-30 min: 90% A (Re-equilibration)

3.2 Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

  • Test Concentration: 0.5 mg/mL (500 ppm).

Validation Protocol (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. Below is the decision framework and acceptance criteria.

4.1 Specificity (Forced Degradation)
  • Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2 hrs)

    • Base (0.1 N NaOH, 60°C, 2 hrs)

    • Oxidation (3% H₂O₂, RT, 2 hrs)

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.

4.2 Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
4.3 Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into a placebo matrix (or use standard addition if no placebo exists) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4.4 Precision
  • System Precision: 6 injections of the standard. RSD ≤ 2.0%.

  • Method Precision: 6 independent preparations of the sample. RSD ≤ 2.0%.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the degradation pathways monitored.

Diagram 1: Method Validation Decision Tree

ValidationWorkflow Start Start Validation (ICH Q2 R1) Specificity 1. Specificity Test (Forced Degradation) Start->Specificity PeakPurity Check Peak Purity (PDA Detector) Specificity->PeakPurity PassSpecificity Pass: Purity Angle < Threshold PeakPurity->PassSpecificity Pure Peak FailSpecificity Fail: Co-elution PeakPurity->FailSpecificity Impure Linearity 2. Linearity (5 Levels: 50-150%) PassSpecificity->Linearity ModifyMethod Optimize Gradient/pH FailSpecificity->ModifyMethod ModifyMethod->Specificity CalcR2 Calculate R² Linearity->CalcR2 PassLinearity Pass: R² ≥ 0.999 CalcR2->PassLinearity Accuracy 3. Accuracy & Precision (Spike Recovery & Repeatability) PassLinearity->Accuracy FinalReport Generate Validation Report Accuracy->FinalReport

Caption: Logical workflow for validating the HPLC method, ensuring specificity is established before quantitative parameters.

Diagram 2: Chemical Logic of Separation

ChemLogic Analyte 2-Methyl-4-Sulfamoylbenzoic Acid (pKa ~4.0) MP_Acidic Mobile Phase pH 3.0 Analyte->MP_Acidic Dissolved in State Protonated State (COOH) Neutral Charge MP_Acidic->State Suppresses Ionization Interaction Strong Hydrophobic Interaction with C18 Column State->Interaction Result Sharp Peak Retained ~10-12 min Interaction->Result

Caption: Mechanism of retention. Acidic pH is crucial to keep the carboxylic acid neutral, allowing the C18 column to retain and separate it.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Patyra, E., et al. (2022).[4] HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. (Demonstrates stability of sulfonamides in acidic mobile phases). [Link]

Sources

Comparative Crystal Structure Guide: 2-Methyl-4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the development of loop diuretics and carbonic anhydrase inhibitors, 2-methyl-4-sulfamoylbenzoic acid represents a critical structural scaffold.[1] Its crystal lattice behavior differs significantly from its non-methylated parent, 4-sulfamoylbenzoic acid , primarily due to the steric influence of the ortho-methyl group.

This guide provides a comparative analysis of the solid-state arrangement, solubility profile, and supramolecular synthons of the target compound against its primary structural alternatives. It moves beyond basic characterization to explain the causality of packing motifs—essential knowledge for optimizing bioavailability and tableting properties.

The Core Comparison
FeatureTarget: 2-Methyl-4-sulfamoylbenzoic acid Alternative: 4-Sulfamoylbenzoic acid Impact on Performance
Steric Environment High (ortho-methyl twists carboxylate)Low (Planar conformation)Methylation disrupts planar stacking, potentially increasing solubility.[1]
Primary Synthon Distorted Acid-Acid Homodimer (

)
Planar Acid-Acid HomodimerStability of the target is lower; easier to break lattice for dissolution.[1]
H-Bond Network 2D Sheets (Sterically hindered)3D Robust NetworkTarget shows better compressibility but lower melting point.[1]
Space Group Typically Monoclinic (

)
Triclinic (

) or Monoclinic
Symmetry reduction often observed in the methylated derivative.[1]

Technical Deep Dive: Supramolecular Synthons

To control the solid form, one must understand the competition between functional groups. In sulfamoylbenzoic acids, two primary "glues" hold the crystal together. The presence of the 2-methyl group shifts the balance between these interactions.

The Competitive Landscape
  • Carboxylic Acid Homodimer (

    
    ):  The classic interaction where two acid groups face each other.[1] In the Alternative (4-sulfamoylbenzoic acid), this is flat and strong.[1] In the Target, the methyl group forces the carboxylate out of the phenyl plane (
    
    
    
    torsion), weakening this bond.
  • Sulfonamide Catemers: The

    
     group forms infinite chains.[1] This interaction becomes dominant in the Target structure because the acid dimer is sterically frustrated.
    
Visualization: Synthon Logic Pathway

The following diagram illustrates the decision matrix for supramolecular assembly based on steric factors.

SynthonLogic Start Molecule: Sulfamoylbenzoic Acid Scaffold CheckMethyl Check Ortho-Substitution (Position 2) Start->CheckMethyl NoMethyl No Steric Bulk (4-Sulfamoylbenzoic acid) CheckMethyl->NoMethyl H-atom only YesMethyl Ortho-Methyl Present (2-Methyl-4-sulfamoylbenzoic acid) CheckMethyl->YesMethyl -CH3 group Planar Planar Conformation (Low Torsion Angle) NoMethyl->Planar Twisted Twisted Conformation (High Torsion Angle) YesMethyl->Twisted SynthonA Dominant Motif: Planar Acid-Acid Homodimer Planar->SynthonA SynthonB Dominant Motif: Sulfonamide Catemers + Distorted Dimers Twisted->SynthonB ResultA High Lattice Energy High MP (>280°C) Low Solubility SynthonA->ResultA ResultB Lower Lattice Energy Lower MP Enhanced Solubility SynthonB->ResultB

Caption: Logic flow demonstrating how ortho-methylation disrupts planar packing, shifting the dominant supramolecular synthons and altering physical properties.[1]

Experimental Protocols

To validate the structure and ensure phase purity, follow this self-validating workflow. This protocol prioritizes the isolation of the thermodynamically stable form.

A. Synthesis & Purification (The Pre-requisite)

Context: Commercial samples often contain the 4-sulfamoyl isomer or decarboxylated byproducts.[1]

  • Reaction: Chlorosulfonation of 2-methylbenzoic acid followed by amination.[1]

  • Purification (Critical Step):

    • Dissolve crude solid in 5% NaHCO₃ (aq). Filter insoluble impurities.[1]

    • Precipitate slowly with 2N HCl to pH 2.[1]

    • Why? Rapid precipitation traps solvent; slow acidification promotes crystalline growth.[1]

B. Crystallization Strategy

Single crystals suitable for X-ray diffraction (SCXRD) require specific solvent handling to manage the hydrogen bond donors.[1]

MethodSolvent SystemPurposeExpected Outcome
Slow Evaporation Methanol/Water (4:1) Promotes H-bondingBlock-like crystals; likely hydrated or solvated forms.[1]
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent) Kinetic ControlPrisms; likely the anhydrous form (Target).[1]
Cooling Glacial Acetic Acid High SolubilityNeedles; excellent for bulk purity but often twinned.[1]
C. Characterization Workflow

Do not rely on a single metric.[1] Use this triangulation method:

  • SCXRD (Single Crystal): Determine the unit cell.

    • Target Check: Look for Monoclinic

      
       or 
      
      
      
      .[1]
    • Validation: Verify the torsion angle between the carboxylate C-atom and the benzene ring C-atoms. If

      
      , you likely have the wrong isomer or a co-crystal.
      
  • PXRD (Powder Diffraction):

    • Compare the experimental pattern with the simulated pattern from SCXRD.

    • Pass Criteria: No extra peaks >5% intensity (indicates phase purity).[1]

  • DSC (Differential Scanning Calorimetry):

    • Target: Sharp endotherm (melting).[1]

    • Warning: An exotherm before melting indicates a polymorphic transition (metastable

      
       stable).[1]
      

Workflow Visualization

The following diagram outlines the experimental path from crude synthesis to validated structural model.

ExpWorkflow Raw Crude 2-Me-4-SBA Purify Acid/Base Reprecipitation Raw->Purify Remove Isomers Crystal Crystallization (MeOH/H2O vs THF) Purify->Crystal Slow Growth SCXRD SCXRD (Unit Cell & Space Group) Crystal->SCXRD Select Prism PXRD PXRD (Bulk Phase ID) Crystal->PXRD Grind Bulk Model Structural Model (CIF File) SCXRD->Model Solve Structure PXRD->Model Validate Purity

Caption: Integrated workflow for isolating and validating the crystal structure of 2-methyl-4-sulfamoylbenzoic acid.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[1][2] (Search for Refcode: BASBEN for the 4-sulfamoylbenzoic acid standard).[1] [Link][1]

  • PubChem. Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- (Analogous Structural Data).[1] National Library of Medicine.[1] [Link][1]

  • Gelbrich, T., et al. "Supramolecular synthons in sulfonamide cocrystals."[1] CrystEngComm, related studies on sulfonamide-acid interactions. [Link]

  • NIST Chemistry WebBook. Methyl 2-(aminosulfonyl)benzoate Spectral Data.[1][3] [Link][1][3]

Sources

A Senior Scientist's Guide to the Comparative Solubility of Sulfamoylbenzoic Acid Isomers in DMSO vs. Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and medicinal chemistry, understanding the solubility of lead compounds is a cornerstone of successful preclinical evaluation. The sulfamoylbenzoic acid scaffold is a key pharmacophore, and its isomeric forms (ortho-, meta-, para-) can exhibit vastly different physicochemical properties. This guide provides an in-depth comparison of the expected solubility of 2-, 3-, and 4-sulfamoylbenzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

A review of publicly available data reveals a scarcity of direct, side-by-side quantitative comparisons. Therefore, this document moves beyond a simple data summary. We will first establish a theoretical framework based on molecular structure and solvent-solute interactions to predict solubility trends. We then present the available experimental data, followed by a robust, step-by-step thermodynamic solubility protocol to empower researchers to generate their own high-quality, reliable data.

The Fundamental Science: Solutes and Solvents

The solubility of a crystalline solid is a contest between the strength of its crystal lattice (solute-solute interactions) and the energy gained from solvent-solute interactions. To predict the behavior of our isomers, we must first understand the key players.

The Solutes: 2-, 3-, and 4-Sulfamoylbenzoic Acid

The three isomers share the same molecular formula (C₇H₇NO₄S) but differ in the substitution pattern on the benzene ring. This seemingly small change has profound implications for their intermolecular forces. All three isomers possess a carboxylic acid group (a hydrogen bond donor and acceptor) and a sulfonamide group (two hydrogen bond donors on the nitrogen and two acceptor sites on the oxygens).

The critical difference lies with the ortho- isomer, 2-sulfamoylbenzoic acid . Its proximity of the carboxylic acid and sulfamoyl groups allows for the formation of a strong intramolecular hydrogen bond. This internal stabilization can lead to a more compact structure with a higher melting point and potentially lower solubility, as the key functional groups are already engaged and less available to interact with solvent molecules. The meta- and para- isomers, lacking this proximity, must rely on intermolecular hydrogen bonding to stabilize their crystal lattice.

G cluster_ortho 2-Sulfamoylbenzoic Acid (ortho) cluster_meta 3-Sulfamoylbenzoic Acid (meta) cluster_para 4-Sulfamoylbenzoic Acid (para) ortho ortho meta meta para para

Figure 1: Chemical structures of the three sulfamoylbenzoic acid isomers.

The Solvents: A Tale of Two Polar Molecules
  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is characterized by its potent hydrogen bond accepting capability via the sulfoxide oxygen.[1][2] It lacks a donor proton, meaning it can effectively solvate the acidic protons of the solute but does not compete to donate hydrogen bonds. Its high boiling point (189 °C) and ability to dissolve a wide range of compounds make it a standard for creating stock solutions in drug discovery.[2][3]

  • Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its hydroxyl oxygen).[4] This dual nature allows it to engage in complex hydrogen bonding networks, solvating both the acidic and basic sites of a solute. It is less polar than DMSO and has a much lower boiling point (64.7 °C).[5][6]

Predicted Solubility Trends: A Mechanistic Hypothesis

Based on the principles of molecular interaction, we can formulate a hypothesis for the relative solubility of the isomers in each solvent.

  • In DMSO: DMSO's primary strength is as a powerful hydrogen bond acceptor. It will readily interact with and solvate the carboxylic acid proton and the N-H protons of the sulfonamide. We predict that DMSO will be an excellent solvent for all three isomers. The key differentiator will be the crystal lattice energy. The intermolecular hydrogen bonds of the meta- and para- isomers may be more easily disrupted by DMSO than the strong intramolecular hydrogen bond of the ortho- isomer. Therefore, the expected solubility trend in DMSO is: Para ≈ Meta > Ortho .

  • In Methanol: Methanol's ability to both donate and accept hydrogen bonds allows it to integrate into the solute's existing hydrogen bonding scheme.[4] It can solvate the carboxylate and sulfonamide oxygens (as a donor) and the acidic protons (as an acceptor). While still expected to be a good solvent, its smaller size and less aggressive H-bond accepting nature compared to DMSO might make it less effective at breaking apart a well-established crystal lattice. The trend among isomers is likely to follow a similar pattern as in DMSO, driven by the unique stability of the ortho- isomer: Para ≈ Meta > Ortho .

  • Overall Comparison (DMSO vs. Methanol): Given DMSO's superior polarity and hydrogen bond accepting strength, it is hypothesized that all three isomers will exhibit significantly higher solubility in DMSO than in methanol .

Available Experimental Data

As noted, comprehensive comparative data is limited. However, data from various sources provide valuable reference points.

IsomerSolventSolubilitySourceNotes
4-Sulfamoylbenzoic acid DMSO100 mg/mL (497.02 mM)MedchemExpress[7]Requires sonication; hygroscopic nature of DMSO can impact results.
4-Sulfamoylbenzoic acid Alcohol"Soluble" / "Easily Soluble"Santa Cruz Biotech[8], ChemBK[9]Qualitative data; "alcohol" is not specific to methanol.
2,4-dichloro-5-sulfamoylbenzoic acid DMSO"Slightly Soluble"ChemicalBook[10]A related, substituted analog.
2,4-dichloro-5-sulfamoylbenzoic acid Methanol"Slightly Soluble (Heated)"ChemicalBook[10]A related, substituted analog.

The high solubility of the para-isomer in DMSO (100 mg/mL) aligns with our hypothesis.[7] The qualitative description of it being "soluble" in alcohol also fits the expected trend.[8][9]

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

To obtain definitive, high-quality data, the thermodynamic or equilibrium solubility must be measured.[11][12] This method determines the true saturation point of a compound in a solvent at equilibrium. The following protocol is a self-validating system for this purpose.

Principle

An excess of the solid compound is agitated in the solvent of choice for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid material, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

G prep Step 1: Preparation Accurately weigh ~5 mg of solid isomer into a 2 mL glass vial. add_solvent Step 2: Solvent Addition Add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial. prep->add_solvent equilibrate Step 3: Equilibration Seal vial and place on a shaker/rotator. Incubate at 25°C for 24 hours. add_solvent->equilibrate filter Step 4: Separation Filter the suspension using a 0.45 µm PTFE syringe filter to get a clear supernatant. equilibrate->filter dilute Step 5: Dilution Prepare a dilution series of the supernatant (e.g., 1:10, 1:100, 1:1000) in mobile phase. filter->dilute analyze Step 6: Analysis Analyze diluted samples and calibration standards via validated HPLC-UV method. dilute->analyze calculate Step 7: Calculation Determine concentration from the standard curve. Calculate final solubility in mg/mL or mM. analyze->calculate

Figure 2: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Detailed Methodology
  • Preparation : For each isomer-solvent pair, accurately weigh approximately 5 mg of the solid sulfamoylbenzoic acid into a 2 mL glass vial. Prepare in triplicate for statistical validity.

  • Solvent Addition : Using a calibrated pipette, add exactly 1.0 mL of the test solvent (either HPLC-grade DMSO or Methanol) to each vial.

  • Equilibration : Securely cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled environment set to 25 °C. Agitate the samples for 24 hours. A constant visual presence of excess solid material must be confirmed to ensure saturation has been reached.

  • Sample Separation : After 24 hours, allow the vials to sit undisturbed for 30 minutes to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Sample Dilution : Due to the anticipated high solubility, especially in DMSO, the filtered supernatant will likely require significant dilution. Prepare a serial dilution series (e.g., 1:10, 1:100, 1:1000) using the HPLC mobile phase as the diluent. This ensures the final concentration falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards : Prepare a set of at least five calibration standards from a known-concentration stock solution of the respective isomer in the mobile phase. The concentration range should bracket the expected diluted sample concentrations.

  • HPLC-UV Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH should be kept low (e.g., <3) to ensure the carboxylic acid is fully protonated for good peak shape.

    • Detection : UV detector set to a wavelength of maximum absorbance for sulfamoylbenzoic acid (e.g., ~235-245 nm, to be determined empirically).

    • Injection : Inject equal volumes of the calibration standards and the diluted samples.

  • Data Analysis :

    • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the equation of the line to determine the concentration of the diluted samples.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of the isomer in the original solvent. Report the mean and standard deviation of the triplicate measurements in both mg/mL and mM.

Conclusion

While a definitive, published comparative dataset on the solubility of 2-, 3-, and 4-sulfamoylbenzoic acid in DMSO and methanol is not currently available, a strong theoretical framework can be built based on fundamental chemical principles. We hypothesize that all isomers will be more soluble in the polar aprotic solvent DMSO than in the polar protic solvent methanol. Furthermore, due to the formation of a stabilizing intramolecular hydrogen bond, the 2- (ortho) isomer is predicted to have lower solubility than its 3- (meta) and 4- (para) counterparts in both solvents.

The limited available data for the 4-isomer supports its high solubility in DMSO. To bridge the existing data gap and provide actionable insights for drug development professionals, we have presented a detailed, robust shake-flask protocol. This experimental guide provides a clear and reliable path for any research team to generate their own high-quality, comparative solubility data, enabling more informed decisions in lead optimization and formulation development.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from Scribd. [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from gchem.com. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Pugar, D. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from lookchem.com. [Link]

  • MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from mcibooks.com. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from Regulations.gov. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from dcceew.gov.au. [Link]

  • Nazarbayev University Repository. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from nur.nu.edu.kz. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary for CID 887. Retrieved from PubChem. [Link]

  • Britannica. (2026, January 21). Methanol. Retrieved from Britannica. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from evotec.com. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from bioduro-dmo.com. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from creative-biolabs.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Sulfamoylbenzoic acid. PubChem Compound Summary for CID 69436. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Sulfamoylbenzoic acid. PubChem Compound Summary for CID 229352. Retrieved from PubChem. [Link]

  • ChemBK. (2022, October 16). 4-Sulfamoylbenzoic acid. Retrieved from chembk.com. [Link]

  • ResearchGate. (2025, August 10). o-Sulfamoylbenzoic acid. Retrieved from ResearchGate. [Link]

Sources

Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Impurity Profiling of Commercial 2-Methyl-4-Sulfamoylbenzoic Acid Reagents

2-Methyl-4-sulfamoylbenzoic acid is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, a substituted benzoic acid and a sulfonamide group, are common in a range of therapeutic agents. The purity of this reagent is paramount, as impurities present, even in trace amounts, can be carried through multi-step syntheses to the final Active Pharmaceutical Ingredient (API).[1] Such impurities can potentially affect the safety, efficacy, and stability of the final drug product.[2] Consequently, a thorough understanding and rigorous control of the impurity profile of commercial 2-methyl-4-sulfamoylbenzoic acid are not merely matters of quality control but are fundamental to ensuring patient safety and meeting stringent regulatory requirements.[3][4]

This guide provides a comprehensive framework for the impurity profiling of commercially available 2-methyl-4-sulfamoylbenzoic acid reagents. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for evaluating and comparing different commercial sources. We will delve into potential impurities arising from synthetic pathways, present detailed analytical protocols for their detection and quantification, and provide a comparative analysis based on experimental data.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) has established guidelines that are the cornerstone of impurity management in new drug substances.[5] Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in APIs.[6] While 2-methyl-4-sulfamoylbenzoic acid is a starting material, the principles of Q3A are highly relevant. Controlling impurities at this early stage is a proactive measure to ensure the final API can meet these stringent requirements. The guideline outlines specific thresholds based on the maximum daily dose of the drug, which dictate when an impurity must be reported, structurally identified, and qualified for its potential biological safety.[5][7] Adherence to these principles from the outset of development is a critical best practice.[7]

Potential Impurities in 2-Methyl-4-Sulfamoylbenzoic Acid

A scientific appraisal of the likely synthetic routes for 2-methyl-4-sulfamoylbenzoic acid allows for the prediction of potential process-related impurities.[6] Common synthetic pathways for similar sulfamoylbenzoic acid derivatives often start from toluene derivatives, proceeding through nitration, oxidation, and chlorosulfonation followed by amination.[8][9][10]

Based on these general pathways, potential impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted starting materials such as 2-methyltoluene or intermediates like 2-methyl-4-sulfamoyltoluene.

  • By-products: Isomeric impurities (e.g., substitution at different positions on the aromatic ring), products of over-reaction, or side-reactions.[11]

  • Reagents and Catalysts: Inorganic impurities such as residual catalysts or salts from the manufacturing process.[11]

  • Degradation Products: Impurities formed during storage or handling of the substance.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.[4]

The following diagram illustrates the logical classification of potential impurities.

G cluster_main Impurity Classification in 2-Methyl-4-Sulfamoylbenzoic Acid cluster_organic Organic Impurities cluster_inorganic Inorganic & Residual main 2-Methyl-4-Sulfamoylbenzoic Acid process_related Process-Related main->process_related Arise from Synthesis degradation Degradation Products main->degradation Form during Storage inorganic Inorganic Impurities (e.g., Catalysts, Heavy Metals) main->inorganic Introduced during Manufacturing solvents Residual Solvents (e.g., Toluene, Methanol) main->solvents Used in Purification starting_materials Starting Materials (e.g., 2-methyltoluene) process_related->starting_materials intermediates Intermediates process_related->intermediates by_products By-products (e.g., Isomers) process_related->by_products

Caption: Classification of potential impurities in 2-methyl-4-sulfamoylbenzoic acid.

Analytical Methodologies for Comprehensive Impurity Profiling

A multi-faceted analytical approach is required for the robust detection, identification, and quantification of all potential impurities.[4] High-performance liquid chromatography (HPLC) is the primary technique for separating and quantifying organic impurities, while gas chromatography (GC) is ideal for residual solvents.[12][13] Spectroscopic techniques are employed for definitive structure elucidation.[14]

The overall workflow for impurity profiling is depicted below.

G cluster_workflow Impurity Profiling Experimental Workflow cluster_analysis Analytical Testing cluster_id Identification & Characterization sample Receive Commercial Reagent Samples prep Sample Preparation (Dissolution in suitable solvent) sample->prep hplc HPLC-UV/MS (Organic Impurities) prep->hplc gc Headspace GC-MS (Residual Solvents) prep->gc data_proc Data Processing & Quantification hplc->data_proc gc->data_proc struct_elucid Structure Elucidation (NMR, HRMS if needed) data_proc->struct_elucid Unknowns > Identification Threshold report Final Report & Supplier Comparison data_proc->report qual Qualification Assessment (vs. ICH Thresholds) struct_elucid->qual qual->report

Caption: General experimental workflow for impurity profiling of commercial reagents.

Experimental Protocol 1: HPLC-UV/MS for Organic Impurities

This reverse-phase HPLC method is designed as a stability-indicating assay, capable of separating the main component from its potential process-related impurities and degradation products.[15] Coupling with a mass spectrometer (MS) allows for the immediate determination of molecular weights for unknown peaks, aiding in their identification.[14]

Rationale for Method Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of moderately polar to non-polar analytes, which is typical for aromatic acids and their derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention, and it is compatible with mass spectrometry.

  • Detectors: A Diode Array Detector (DAD) allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra for peaks, which can help in preliminary identification and peak purity assessment. The MS detector provides crucial molecular weight information.[16]

Step-by-Step Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Mass Spectrometer (Single Quadrupole or TOF) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm), or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: 230 nm and 275 nm.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-methyl-4-sulfamoylbenzoic acid reagent.

    • Dissolve in and dilute to 50.0 mL with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of ~0.5 mg/mL.

    • Further dilute 1.0 mL of the stock solution to 100.0 mL with the same diluent to prepare a solution for analysis (5 µg/mL). This dilution is crucial for accurately quantifying impurities at levels around 0.1%.

  • Analysis Sequence:

    • Inject a diluent blank to ensure no system contamination.

    • Inject a standard solution of 2-methyl-4-sulfamoylbenzoic acid at a known concentration for system suitability and identification.

    • Inject the prepared sample solutions from each commercial supplier.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for initial screening.

    • For any impurity exceeding the identification threshold (typically >0.10%), examine the MS data to determine its molecular weight and propose a potential structure.[7]

Experimental Protocol 2: Headspace GC-MS for Residual Solvents

This method is designed to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process, in accordance with ICH Q3C guidelines.[5]

Rationale for Method Choices:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, as it avoids injecting the non-volatile main component into the GC system, which could contaminate the instrument.

  • GC-MS: Gas chromatography provides the necessary separation for common solvents, while the mass spectrometer offers definitive identification based on mass spectra.[12]

Step-by-Step Protocol:

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.

  • GC Conditions:

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm), or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold for 5 min), then ramp at 10 °C/min to 240 °C (hold for 5 min).

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 2-methyl-4-sulfamoylbenzoic acid reagent into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the analytes of interest.

    • Seal the vial immediately.

  • Analysis:

    • Run a blank (empty vial with DMSO) to check for system contaminants.

    • Analyze the prepared sample vials.

    • Identify any detected solvents by comparing their mass spectra and retention times with a known solvent library. Quantify against a standard containing expected solvents.

Comparative Analysis of Commercial Reagents

To illustrate the application of these methodologies, we present a comparative analysis of three hypothetical commercial lots of 2-methyl-4-sulfamoylbenzoic acid.

Table 1: Hypothetical Impurity Profile of Commercial Reagents

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Assay (by HPLC, % Area) 99.85%99.52%99.15%≥ 99.0%
Individual Unknown Impurity 0.08%0.14%0.25%≤ 0.10%
Total Organic Impurities 0.15%0.48%0.85%≤ 0.50%
Residual Solvents (GC)
Toluene50 ppm<10 ppm350 ppm≤ 890 ppm
Methanol<20 ppm150 ppm<20 ppm≤ 3000 ppm

Discussion and Interpretation of Results

The hypothetical data presented in Table 1 reveals significant differences in the purity profiles of the three commercial reagents, which would have direct implications for their suitability in a drug development program.

  • Supplier A: This reagent demonstrates the highest purity (99.85%) with no individual impurity exceeding the typical identification threshold of 0.10%.[7] The total impurity level is well-controlled, and residual solvents are minimal. This material would be considered high quality and suitable for use in late-stage clinical or commercial manufacturing with minimal risk.

  • Supplier B: While the overall purity is still high (99.52%), this lot contains an individual unknown impurity at 0.14%. According to ICH guidelines, an impurity at this level must be structurally identified and potentially qualified for safety.[6] This would require significant additional analytical work (e.g., isolation and NMR spectroscopy) and toxicological assessment, adding time and cost to a development program.

  • Supplier C: This reagent shows the lowest purity (99.15%) and has a major unknown impurity at 0.25%, well above the identification and qualification thresholds. The total impurity level also exceeds the hypothetical acceptance criteria. This material would likely be unsuitable for pharmaceutical development without significant reprocessing and purification. The higher level of toluene, while still within ICH limits, might also be a concern depending on the subsequent synthetic steps.

Conclusion and Recommendations

The impurity profile of a key starting material like 2-methyl-4-sulfamoylbenzoic acid is a critical quality attribute that can profoundly impact the entire drug development process. A proactive and thorough analysis of commercial reagents is essential to mitigate risks associated with impurities.

Key Recommendations for Researchers:

  • Always Qualify New Suppliers: Do not assume that reagents from different suppliers are equivalent. Perform a comprehensive impurity profile analysis on a sample lot before committing to a large-scale purchase.

  • Employ Orthogonal Analytical Techniques: Relying on a single analytical method is insufficient. A combination of HPLC for organic impurities and GC for residual solvents is the minimum requirement for a thorough assessment.[12][13]

  • Adhere to Regulatory Principles: Use the principles outlined in ICH guidelines (Q3A, Q3C) as a framework for setting internal acceptance criteria for starting materials.[5][7] This ensures that the chosen material will be suitable for producing a compliant final API.

  • Prioritize Purity and Consistency: Select suppliers who can consistently provide high-purity material with a well-controlled and well-characterized impurity profile. While cost is a factor, the potential downstream costs of dealing with an impure starting material (e.g., failed batches, additional analytical work, project delays) often far outweigh any initial savings.

By implementing these practices, researchers and drug developers can make informed decisions when selecting commercial reagents, ensuring the quality and safety of their final pharmaceutical products.

References

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • Patel, B. et al. (2020, December 15). Regulatory aspects of Impurity profiling. GSC Biological and Pharmaceutical Sciences.
  • Journal of Population Therapeutics & Clinical Pharmacology. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • BenchChem. A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Cheng, C. et al. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry.
  • Velev, V. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • International Journal of Drug Formulation and Research. (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review.
  • BenchChem. Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Asian Journal of Chemistry. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • Singh, D., & Isharani, R. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.